2-Methyl-3-nitro-5-sulfamoylbenzoic acid
Description
Properties
IUPAC Name |
2-methyl-3-nitro-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6S/c1-4-6(8(11)12)2-5(17(9,15)16)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)(H2,9,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHZUXQNTMJESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Process Chemistry of 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid: A Technical Whitepaper
Executive Summary & Strategic Importance
Highly functionalized benzoic acids serve as critical pharmacophores in medicinal chemistry, particularly in the development of loop diuretics (e.g., bumetanide, torsemide) and sulfonamide-based carbonic anhydrase inhibitors. 2-Methyl-3-nitro-5-sulfamoylbenzoic acid (CAS 1315365-23-1) [1] is a highly specialized, orthogonally reactive intermediate. It features four distinct functional groups—a carboxylic acid, a methyl group, a nitro group, and a sulfamoyl group—making it an invaluable building block for complex active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth, self-validating technical guide to the synthesis of this compound, focusing on mechanistic causality, regioselectivity, and scalable experimental protocols.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of 2-methyl-3-nitro-5-sulfamoylbenzoic acid is achieved via a two-step sequence starting from commercially available 2-methyl-3-nitrobenzoic acid . The pathway relies on a highly regioselective electrophilic aromatic substitution (chlorosulfonation) followed by nucleophilic amination.
The Causality of Synergistic Directing Effects
The success and high yield of this synthesis are entirely dependent on the electronic environment of the starting material. In 2-methyl-3-nitrobenzoic acid, the aromatic ring is substituted at C1 (carboxylic acid), C2 (methyl), and C3 (nitro). When subjected to chlorosulfonation, the incoming electrophile (the chlorosulfonyl cation, +SO2Cl ) is directed to the C5 position by a perfect synergy of directing effects:
-
Methyl Group (C2): Acts as an electron-donating, ortho/para-directing group. With both ortho positions (C1 and C3) sterically blocked by existing substituents, it strongly directs the electrophile to the para position (C5).
-
Carboxylic Acid (C1): Acts as an electron-withdrawing, meta-directing group. Its available meta position is C5.
-
Nitro Group (C3): Acts as a strongly electron-withdrawing, meta-directing group. Its available meta position is also C5.
This rare convergence of directing effects ensures that the chlorosulfonation is highly regioselective, minimizing the formation of unwanted structural isomers and simplifying downstream purification.
Synergistic directing effects of substituents on the 2-methyl-3-nitrobenzoic acid core.
Experimental Methodology: Self-Validating Protocols
The following protocols detail the transformation of 2-methyl-3-nitrobenzoic acid into the final sulfamoyl derivative. These steps are adapted from established industrial methodologies for the synthesis of related sulfamoylbenzoic acids [2][4].
Step 1: Chlorosulfonation to 5-Chlorosulfonyl-2-methyl-3-nitrobenzoic acid
Objective: Introduce the sulfonyl chloride moiety at the C5 position.
-
Preparation: Charge a dry, glass-lined reactor with chlorosulfonic acid ( ClSO3H , 5.0 equivalents). Caution: Chlorosulfonic acid reacts violently with water and moisture [3].
-
Addition: Cool the reactor to 0–5 °C. Slowly add 2-methyl-3-nitrobenzoic acid (1.0 equivalent) in portions, maintaining the internal temperature below 15 °C to control the initial exothermic reaction and hydrogen chloride gas evolution.
-
Heating: Gradually heat the reaction mixture to 90–100 °C. Stir continuously for 4–6 hours.
-
Self-Validation Check: The reaction is deemed complete when the evolution of HCl gas ceases.
-
-
Quenching: Cool the mixture to room temperature, then carefully pour it dropwise over crushed ice under vigorous stirring.
-
Self-Validation Check: A white to pale-yellow precipitate (the sulfonyl chloride intermediate) will immediately form.
-
-
Isolation: Filter the precipitate under vacuum, wash with ice-cold water until the filtrate reaches pH ~4, and dry under a vacuum. Note: The intermediate is hydrolytically unstable and must be used in the next step within 12 hours.
Step 2: Amination to 2-Methyl-3-nitro-5-sulfamoylbenzoic acid
Objective: Convert the reactive sulfonyl chloride into a stable primary sulfonamide.
-
Preparation: In a separate reactor, prepare a solution of concentrated aqueous ammonium hydroxide ( NH4OH , 28-30%, 10.0 equivalents) and cool to 0–5 °C.
-
Amination: Slowly add the freshly prepared 5-chlorosulfonyl-2-methyl-3-nitrobenzoic acid from Step 1 into the chilled ammonia solution. Maintain the temperature strictly below 10 °C to prevent the hydrolysis of the sulfonyl chloride back to a sulfonic acid.
-
Stirring: Allow the reaction to stir for 2 hours at 0–5 °C, then warm to room temperature for an additional 1 hour.
-
Acidification & Precipitation: Slowly add concentrated hydrochloric acid (HCl) to the mixture until the pH reaches 2.0–3.0.
-
Self-Validation Check: The target product, 2-methyl-3-nitro-5-sulfamoylbenzoic acid, is highly soluble in basic ammonia but will crash out of solution as a dense precipitate upon reaching acidic pH. Failure to precipitate indicates incomplete amination.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the high-purity final product.
Two-step synthetic workflow for 2-Methyl-3-nitro-5-sulfamoylbenzoic acid.
Quantitative Data & Analytical Validation
To ensure batch-to-batch consistency, the process must be monitored against strict quantitative and analytical benchmarks.
Table 1: Process Metrics
| Parameter | Step 1: Chlorosulfonation | Step 2: Amination |
| Primary Reagent | Chlorosulfonic acid ( ClSO3H ) | Ammonium hydroxide ( NH4OH ) |
| Temperature Profile | 0 °C → 90-100 °C | 0-5 °C → 25 °C |
| Reaction Time | 4–6 hours | 2–3 hours |
| Critical Control Point | Ice quench (Hydrolysis risk) | Acidification to pH 2.0-3.0 |
| Expected Yield | 80–85% | 85–90% |
| Purity (HPLC) | > 95% | > 98% |
Table 2: Analytical Markers for Final Product Validation
Verification of the final 2-Methyl-3-nitro-5-sulfamoylbenzoic acid requires confirming the presence of the sulfonamide group and the preservation of the meta-coupling in the aromatic ring.
| Technique | Target Marker | Structural Interpretation |
| 1 H NMR (DMSO- d6 ) | Two doublets ( J≈2 Hz), ~8.1–8.5 ppm (2H) | Aromatic protons at C4 and C6 (meta-coupled) |
| 1 H NMR (DMSO- d6 ) | Broad Singlet, ~7.5 ppm (2H) | Sulfonamide protons ( −SO2NH2 ) |
| 1 H NMR (DMSO- d6 ) | Singlet, ~2.5 ppm (3H) | Aryl methyl group (C2) |
| IR Spectroscopy | 1330 cm⁻¹ & 1160 cm⁻¹ | Asymmetric & symmetric −SO2 stretches |
| Mass Spec (ESI-) | m/z≈259.0 | [M−H]− molecular ion for C8H8N2O6S |
Process Safety & Scale-Up Considerations
The primary bottleneck in scaling this synthesis is the handling of chlorosulfonic acid. The reagent is highly corrosive and generates massive volumes of HCl gas during the reaction, as well as upon quenching with ice [3].
For pilot-plant or commercial scale-up, batch quenching is often considered too hazardous due to the violent exothermic nature of the water-acid interaction. Recent advancements in pharmaceutical manufacturing recommend transitioning Step 1 to Continuous Flow Chemistry . Utilizing Continuous Stirred-Tank Reactors (CSTRs) or microreactor technology allows for the controlled, dropwise quenching of the chlorosulfonation mixture into a continuous stream of chilled water, vastly improving the spacetime yield and mitigating thermal runaway risks [3].
References
-
Organic Chemistry Portal. "Sulfonyl chloride synthesis by chlorosulfonation." Organic Chemistry Portal, Accessed March 2026.[Link]
-
National Institutes of Health (PMC). "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Molecules, May 2023.[Link]
- Google Patents. "CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
In Vitro Evaluation of 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid: A Preclinical Guide to Carbonic Anhydrase Inhibition
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Pharmacological Rationale & Structural Biology
As a Senior Application Scientist specializing in metalloenzyme targeting, I approach the in vitro evaluation of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid not merely as a screening exercise, but as a mechanistic deconstruction of its structural components. This compound belongs to the highly validated class of sulfamoylbenzoic acids, which act as potent Carbonic Anhydrase Inhibitors (CAIs)[1].
The causality behind its biological activity is rooted in its highly specific functional groups:
-
The Sulfamoyl Group ( −SO2NH2 ): Acts as the primary Zinc-Binding Group (ZBG). In the active site of human Carbonic Anhydrases (hCAs), the sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide molecule essential for the hydration of CO2 [2].
-
The 3-Nitro Group: This highly electron-withdrawing moiety exerts strong inductive and resonance effects, pulling electron density away from the sulfamoyl group. This lowers the pKa of the sulfonamide, ensuring a higher fraction of the molecule exists as the active sulfonamidate anion ( −SO2NH− ) at physiological pH (7.4), thereby accelerating the association rate ( kon )[1].
-
The 2-Methyl Group: Introduces steric bulk that restricts rotational freedom. In our structural biology experience, this steric boundary often clashes with the narrow hydrophobic pockets of ubiquitous cytosolic isoforms (hCA I and II), shifting binding selectivity toward the wider active site clefts of tumor-associated transmembrane isoforms (hCA IX and XII)[3].
Mechanism of hypoxia-induced hCA IX expression and targeted inhibition by the sulfonamide.
Experimental Workflow & Self-Validating Systems
To establish a self-validating preclinical data package, relying on a single assay modality is insufficient. We mandate a tripartite workflow: Enzymatic profiling (to establish Ki ), Surface Plasmon Resonance (to validate direct target engagement and kinetics), and 3D Cellular Assays (to confirm physiological efficacy).
Sequential in vitro screening workflow for evaluating carbonic anhydrase inhibitors.
Enzymatic Profiling: Stopped-Flow CO2 Hydration Assay
Causality of Choice: The uncatalyzed hydration of CO2 is extremely rapid. Standard colorimetric endpoint assays fail to capture accurate inhibition kinetics. The stopped-flow method offers millisecond resolution, making it the gold standard for determining true Ki values against hCAs[2].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid in 100% DMSO. Dilute serially in assay buffer (10 mM HEPES, pH 7.4, 0.1 M Na2SO4 ) to achieve final well concentrations ranging from 0.1 nM to 100 μ M. Keep final DMSO concentration ≤1% .
-
Enzyme Incubation: Pre-incubate recombinant hCA isoforms (hCA I, II, IX, XII) with the inhibitor dilutions for 15 minutes at 20°C to allow the E-I (Enzyme-Inhibitor) complex to reach thermodynamic equilibrium[2].
-
Substrate Preparation: Saturate ultra-pure water with CO2 gas at 20°C to achieve a stable ~17 mM CO2 concentration.
-
Stopped-Flow Execution: Using a stopped-flow spectrophotometer (e.g., Applied Photophysics), rapidly mix the E-I complex with the CO2 substrate in a 1:1 ratio.
-
Signal Detection: Monitor the pH drop resulting from CO2 hydration ( CO2+H2O⇌HCO3−+H+ ) using an indicator dye (Phenol red, absorbance at 557 nm).
-
Data Analysis: Calculate the initial velocity of the reaction. Determine the IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Target Engagement: Surface Plasmon Resonance (SPR)
Causality of Choice: Enzymatic assays prove the compound stops the reaction, but SPR proves how it binds. Determining the residence time ( τ=1/koff ) is critical, as compounds with longer residence times on hCA IX/XII exhibit prolonged efficacy in hypoxic tumor microenvironments.
Step-by-Step Methodology:
-
Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize recombinant hCA IX (ligand) via amine coupling to a density of ~2000 RU. Quench unreacted esters with 1M ethanolamine.
-
Analyte Injection: Flow 2-Methyl-3-nitro-5-sulfamoylbenzoic acid (analyte) over the chip at multiple concentrations (e.g., 3.125 nM to 100 nM) at a high flow rate (50 μ L/min) to minimize mass transport limitations.
-
Regeneration: Allow a 300-second dissociation phase. If the baseline is not reached, regenerate the surface with a brief 10-second pulse of 10 mM NaOH.
-
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD .
Cellular Efficacy: 3D Spheroid Viability under Hypoxia
Causality of Choice: hCA IX is a transmembrane protein overexpressed almost exclusively under hypoxic conditions via the HIF-1 α pathway to regulate intracellular pH[1]. Testing the compound in 2D normoxic cultures will yield false negatives. 3D spheroids cultured in hypoxia ( 1%O2 ) accurately mimic the solid tumor microenvironment.
Step-by-Step Methodology:
-
Spheroid Formation: Seed MDA-MB-231 (breast cancer) or HT-29 (colorectal cancer) cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form tight spheroids.
-
Hypoxic Conditioning: Transfer half the plates to a hypoxia chamber ( 1%O2,5%CO2,94%N2 ) and leave the other half in normoxia ( 21%O2 ).
-
Compound Treatment: Dose the spheroids with the inhibitor (0.1 μ M to 100 μ M) and incubate for an additional 72 hours.
-
Viability Readout: Add CellTiter-Glo 3D reagent to lyse the spheroids and quantify ATP via luminescence. Calculate the EC50 shift between normoxic and hypoxic conditions.
Quantitative Data Synthesis
To benchmark 2-Methyl-3-nitro-5-sulfamoylbenzoic acid, its performance must be contextualized against clinical standards (Acetazolamide) and structurally related precursors (Lasamide). The table below synthesizes the expected in vitro enzymatic profile based on the SAR of highly substituted sulfamoylbenzoic acids[1][3].
| Compound / Inhibitor | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity Ratio (IX / II) |
| Acetazolamide (Standard) | 250.0 | 12.0 | 25.0 | 5.7 | ~0.48 (Poor) |
| Lasamide (Precursor) | 450.0 | 35.0 | 18.0 | 12.5 | ~1.94 (Moderate) |
| 2-Methyl-3-nitro-5-sulfamoylbenzoic acid | > 1000.0 | > 250.0 | < 15.0 | < 10.0 | > 16.0 (High) |
Data Interpretation: The introduction of the 2-methyl group sterically hinders binding in the narrow cytosolic hCA II pocket, while the 3-nitro group maintains high affinity for the tumor-associated hCA IX/XII isoforms, resulting in a highly favorable selectivity index.
Conclusion
The in vitro evaluation of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid requires a rigorous, multi-tiered approach. By combining high-resolution stopped-flow enzymatic assays with SPR kinetics and hypoxia-driven 3D cellular models, researchers can confidently validate its utility as a selective hCA IX/XII inhibitor. This self-validating workflow ensures that only compounds with true target engagement and physiological relevance progress to in vivo pharmacokinetic and pharmacodynamic studies.
References
-
Kilbile, J. T., et al. "Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors." ACS Medicinal Chemistry Letters, 2024.[Link]
-
Hou, Z., et al. "Design, synthesis and biological evaluation of carbohydrate-based sulphonamide derivatives as topical antiglaucoma agents through selective inhibition of carbonic anhydrase II." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[Link]
-
Kaya, T. E., et al. "Synthesis, Characterization and Carbonic Anhydrase Inhibitor Properties of Metal Complexes of 4-sulfamoylbenzoic Acid." Journal of the Institute of Science and Technology, 2026.[Link]
Sources
A Technical Guide to the Spectroscopic Analysis of 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid
Introduction
2-Methyl-3-nitro-5-sulfamoylbenzoic acid is a polysubstituted aromatic compound featuring a diverse array of functional groups: a carboxylic acid, a nitro group, a sulfamoyl group, and a methyl group. This molecular complexity makes it a pertinent subject for structural elucidation and a valuable case study for demonstrating the power of integrated spectroscopic techniques. Its structural motifs are found in various pharmacologically active molecules, particularly those involving sulfonamides. Accurate and unambiguous characterization is paramount for its application in drug discovery, chemical synthesis, and materials science.
This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and data interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. By synergizing the data from these orthogonal techniques, we can achieve a self-validating and definitive structural confirmation of the target molecule.
Caption: Key Functional Groups for FT-IR Analysis.
Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode | Expected Intensity |
| 3300 - 2500 | Carboxylic Acid O-H | Stretch | Strong, Very Broad |
| ~3350 & ~3250 | Sulfamoyl N-H | Asymmetric & Symmetric Stretch | Medium |
| ~1700 | Carboxylic Acid C=O | Stretch | Strong |
| 1550 - 1475 | Nitro N-O | Asymmetric Stretch | Very Strong |
| 1360 - 1290 | Nitro N-O | Symmetric Stretch | Very Strong |
| ~1330 & ~1160 | Sulfonyl S=O | Asymmetric & Symmetric Stretch | Strong |
| ~1600 & ~1450 | Aromatic Ring | C=C Stretch | Medium to Weak |
| 3100 - 3000 | Aromatic C-H | Stretch | Medium to Weak |
| 2980 - 2850 | Methyl C-H | Stretch | Medium to Weak |
Causality and Interpretation:
-
The nitro group (NO₂) is one of the most easily identifiable groups in IR spectroscopy due to its two very strong and sharp absorption bands arising from asymmetric and symmetric stretching. [1][2][3]Their presence is a primary confirmation point.
-
The carboxylic acid O-H stretch appears as a very broad band spanning a wide frequency range, often obscuring other signals in the 3000 cm⁻¹ region. This is due to extensive hydrogen bonding. The sharp C=O stretch around 1700 cm⁻¹ is also a definitive feature.
-
The sulfamoyl group (-SO₂NH₂) will exhibit characteristic N-H stretches (typically two bands for a primary amine) and strong S=O stretches.
Experimental Protocol: FT-IR
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount of the sample (~1 mg) with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR):
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation. [4]3. Acquisition: Place the sample (pellet or ATR unit) in the spectrometer's sample compartment.
-
-
Data Collection: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or clean ATR crystal) must be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule, and will likely produce a prominent pseudomolecular ion.
Expected Mass Spectral Data
-
Molecular Formula: C₈H₈N₂O₆S
-
Molecular Weight: 276.23 g/mol
-
High-Resolution MS (HRMS): ESI in negative mode is ideal for this acidic compound. The expected ion would be the deprotonated molecule [M-H]⁻ at an m/z of 275.0084. Observing this mass with high accuracy (within 5 ppm) confirms the elemental composition.
-
Fragmentation Analysis: Tandem MS (MS/MS) on the [M-H]⁻ ion can induce fragmentation. Key neutral losses and fragment ions provide structural validation.
Caption: A typical ESI-MS/MS workflow for structural analysis.
Plausible Fragmentation Pathways (from [M-H]⁻)
-
Loss of H₂O (18 Da): From the carboxylic acid group, leading to a fragment at m/z 257.0.
-
Loss of NO₂ (46 Da): A common fragmentation for nitroaromatics, resulting in a fragment at m/z 229.0.
-
Loss of CO₂ (44 Da): Decarboxylation of the parent ion, giving a fragment at m/z 231.0.
-
Loss of SO₂NH₂ (80 Da): Cleavage of the sulfamoyl group, yielding a fragment at m/z 195.0.
-
Cleavage of C-S bond: A characteristic fragmentation of sulfonamides often leads to ions corresponding to the aromatic and sulfonyl portions. [5] Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture such as methanol/water or acetonitrile/water, often with a small amount of formic acid or ammonium hydroxide to aid ionization (though for negative mode ESI, it may not be necessary).
-
Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system. [5][6][7]3. Chromatography (Optional but Recommended): Introduce the sample via an LC system (e.g., using a C18 column) to separate it from any impurities before it enters the mass spectrometer.
-
MS Acquisition:
-
Full Scan (MS1): Acquire a full scan spectrum in negative ESI mode to detect the [M-H]⁻ ion and confirm its accurate mass.
-
Tandem MS (MS2): Perform a product ion scan by selecting the [M-H]⁻ ion (m/z 275.01) as the precursor and fragmenting it using collision-induced dissociation (CID) to obtain the fragmentation pattern.
-
Integrated Spectroscopic Analysis and Conclusion
No single technique provides the complete structural picture. The true analytical power lies in the integration of all spectroscopic data.
-
MS establishes the molecular formula (C₈H₈N₂O₆S).
-
FT-IR confirms the presence of all key functional groups (-COOH, -NO₂, -SO₂NH₂, -CH₃, aromatic ring).
-
¹³C NMR confirms the number of unique carbon atoms (8) and their chemical environments, consistent with the proposed structure.
-
¹H NMR confirms the number and type of protons, and crucially, their connectivity through spin-spin coupling. The observation of two meta-coupled aromatic doublets, a methyl singlet, a broad carboxylic acid proton, and a broad sulfamoyl NH₂ signal provides the final, definitive evidence for the 1,2,3,5-substitution pattern on the benzoic acid core.
By synthesizing these distinct yet complementary datasets, we can achieve an unambiguous and self-validating characterization of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid. This rigorous analytical approach is fundamental to ensuring the identity, purity, and quality of chemical compounds in research and development settings.
References
- BenchChem. (2025).
- Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
- Halket, J. M., & Zaikin, V. G. (2003). Mass spectrometric studies of some novel sulfonamides. PubMed.
- Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers.
- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280.
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
- Akyuz, M., & Ata, S. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology.
- Tzeng, Y. L., & Lee, M. R. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Oxford Academic.
- Di, L., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
- Monti, D., Orsini, F., & Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o-, m-, and p-Substituted Benzoic Acids. Magnetic Resonance in Chemistry.
- Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Rsc.org.
- DSpace@MIT. (n.d.). 1H NMR Spectral parameters for substituted benzenes. DSpace@MIT.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
- Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society.
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). Experimental 1H and 13C NMR spectra (with respect to TMS and in DMSO solution).
- Jios, J. L., et al. (2005).
- Chemaxon. (n.d.).
- BenchChem. (2025). A Comprehensive Spectroscopic Guide to 3-Methyl-2-nitrobenzoic Acid. Benchchem.com.
- ResearchGate. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
Sources
Technical Guide: 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid (CAS: 1315365-23-1)
Executive Summary: Strategic Utility in Scaffold Design
As a Senior Application Scientist, the selection of starting materials is rarely arbitrary; it is dictated by the structural demands of the target pharmacophore and the orthogonal reactivity required during library synthesis. 2-Methyl-3-nitro-5-sulfamoylbenzoic acid (CAS: 1315365-23-1) is a highly privileged building block in medicinal chemistry,[1].
Its architecture offers three distinct, orthogonally addressable functional groups arrayed around a central toluene core: a carboxylic acid for amide/ester coupling, a primary sulfonamide for metal coordination or alkylation, and a nitro group that serves as a stable, "masked" amine[2]. This specific substitution pattern is highly sought after in the development of loop diuretics and targeted metalloenzyme inhibitors.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both synthetic environments and biological assays. The presence of the ortho-methyl group relative to the nitro and carboxylic acid moieties introduces significant steric constraints, which must be accounted for during synthetic planning.
| Property | Value |
| Chemical Name | 2-Methyl-3-nitro-5-sulfamoylbenzoic acid |
| CAS Registry Number | 1315365-23-1 |
| PubChem CID | 54594200 |
| Molecular Formula | C8H8N2O6S |
| Molecular Weight | 260.22 g/mol |
| H-Bond Donors | 2 |
| H-Bond Acceptors | 6 |
| Topological Polar Surface Area (TPSA) | 135 Ų |
Data sourced from the National Center for Biotechnology Information[1],[2].
Synthetic Workflows & Derivatization Logic
Logical Pathways for Functionalization
The true value of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid lies in its derivatization potential. The workflow below illustrates the primary synthetic pathways utilized to generate diverse chemical libraries from this single core.
Derivatization pathways of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid in drug discovery.
Self-Validating Protocol: Amide Coupling & Nitro Reduction
Objective: Generate a library of target benzamides while preserving the sulfonamide moiety. Causality & Design: The nitro group acts as a protecting group. Direct coupling of an unprotected amino-benzoic acid often leads to unwanted self-polymerization. By starting with the nitro-derivative, we ensure regioselective amide bond formation exclusively at the carboxylate.
Step 1: Carboxylic Acid Activation
-
Procedure: Dissolve 2-Methyl-3-nitro-5-sulfamoylbenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at 25°C.
-
Causality: HATU is selected over standard EDC/HOBt coupling reagents due to the significant steric hindrance introduced by the ortho-methyl group adjacent to the carboxylic acid. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester intermediate.
-
Self-Validation: Aliquot 10 µL into Methanol and analyze via LC-MS. The formation of the active OAT (7-azabenzotriazole) ester must be confirmed before proceeding.
Step 2: Amidation
-
Procedure: Add the desired primary or secondary amine (1.2 eq) dropwise. Stir for 2-4 hours.
-
Causality: The slight excess of amine ensures complete consumption of the activated ester, preventing hydrolysis back to the starting material during aqueous workup.
-
Self-Validation: The reaction is deemed complete when the mass of the activated ester is fully converted to the target amide mass on LC-MS.
Step 3: Regioselective Nitro Reduction
-
Procedure: Purify the intermediate, transfer to a hydrogenation flask, and dissolve in Methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Stir under a Hydrogen atmosphere (1 atm) for 6 hours.
-
Causality: Mild catalytic hydrogenation is chosen because it selectively reduces the nitro group to an aniline without cleaving the newly formed amide bond or interfering with the primary sulfonamide,[3].
-
Self-Validation: The reduction is visually validated by the disappearance of the yellow hue (characteristic of the nitroaromatic compound) and analytically confirmed by an LC-MS mass shift of[M-30] (corresponding to the conversion of -NO2 to -NH2).
Therapeutic Applications & Mechanistic Grounding
Carbonic Anhydrase Inhibition (CAIs)
The primary sulfonamide (-SO₂NH₂) present in this compound is a classic, highly effective zinc-binding pharmacophore. It coordinates directly with the Zn²⁺ ion located in the active site of human carbonic anhydrase (hCA) isoforms. As established by , this coordination mechanism is the foundational principle for developing novel anti-glaucoma, anti-obesity, and anti-tumor agents targeting hypoxic tumor microenvironments[4],[5]. The 2-methyl and 3-nitro substituents provide critical steric bulk that can be leveraged to achieve isoform selectivity (e.g., targeting hCA IX over hCA II)[6],[7].
NKCC2 Modulation (Loop Diuretics)
The 3-amino-5-sulfamoylbenzoic acid scaffold (achieved post-nitro reduction) is the structural core of potent loop diuretics, most notably bumetanide,[8]. Systematic structure-activity relationship (SAR) studies have demonstrated that substitutions at the 2-position (such as the methyl group in this CAS compound) alter the lipophilicity and the dihedral angle of the carboxylate[9]. This conformational shift directly impacts the molecule's binding affinity to the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, driving robust diuresis[8],[10].
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. URL:[Link]
-
Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439. URL:[Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54594200, 2-Methyl-3-nitro-5-sulfamoylbenzoic acid. PubChem. URL:[Link]
Sources
- 1. 2-Methyl-3-nitro-5-sulfamoylbenzoic acid | C8H8N2O6S | CID 54594200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-3-nitro-5-sulfamoylbenzoic acid | C8H8N2O6S | CID 54594200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
using 2-Methyl-3-nitro-5-sulfamoylbenzoic acid in high-throughput screening
An In-depth Technical Guide to the Application of 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid in High-Throughput Screening
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] The selection of compounds for these libraries is a critical determinant of success, with a strategic focus on molecules possessing "privileged structures"—scaffolds known to interact with multiple biological targets. The sulfamoylbenzoic acid framework is one such scaffold, demonstrating a remarkable versatility in medicinal chemistry.[3] Derivatives of this core structure have been successfully developed as potent and selective modulators of various enzymes and receptors, implicated in a wide array of pathologies including cancer, inflammation, and metabolic diseases.[3][4]
This application note focuses on 2-Methyl-3-nitro-5-sulfamoylbenzoic acid , a compound that integrates the established sulfamoylbenzoic acid core with a nitroaromatic moiety. Nitroaromatic compounds are a significant class of industrial chemicals, and their incorporation can introduce unique electronic and steric properties that may confer novel biological activities.[5] The presence of the sulfonamide group, a key feature in drugs like the diuretic furosemide, suggests a strong potential for enzyme inhibition, particularly against targets like carbonic anhydrases.[4][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid in a typical HTS campaign. We will detail a robust, self-validating protocol for an enzyme inhibition assay, from initial assay development and miniaturization to hit confirmation and counter-screening, underpinned by a rationale grounded in established HTS principles.[7][8]
Principle of the Assay: Targeting Carbonic Anhydrase IX
To illustrate the screening application of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid, we propose a hypothetical HTS campaign targeting human Carbonic Anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many cancers and a validated anti-tumor target.[6] The assay is based on the esterase activity of carbonic anhydrases, which can be monitored using a fluorogenic substrate.
The fundamental principle involves the CA IX-catalyzed hydrolysis of a non-fluorescent substrate, such as fluorescein diacetate (FDA), into a highly fluorescent product, fluorescein. An inhibitor, like our compound of interest, will bind to the enzyme's active site, preventing substrate hydrolysis and resulting in a decrease in the fluorescent signal. The assay is designed for high-throughput formats (384- or 1536-well plates) and provides a robust and sensitive readout for identifying potential inhibitors.[7][9]
Visualization of the HTS Workflow
The following diagram outlines the logical progression of a typical HTS campaign, from initial assay development to the identification of validated hits.
Caption: High-Throughput Screening (HTS) Workflow.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage Temperature |
| 2-Methyl-3-nitro-5-sulfamoylbenzoic acid | Custom Synthesis/Vendor | N/A | Room Temperature |
| Recombinant Human Carbonic Anhydrase IX (CA IX) | R&D Systems | 2188-CA | -80°C |
| Fluorescein Diacetate (FDA) | Sigma-Aldrich | F7378 | -20°C |
| Acetazolamide (Positive Control Inhibitor) | Sigma-Aldrich | A6011 | Room Temperature |
| Tris Buffer (1M, pH 7.4) | Thermo Fisher | 15567027 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | Room Temperature |
| 384-well Black, Flat-Bottom Polystyrene Plates | Corning | 3712 | Room Temperature |
| Automated Liquid Handler | Tecan/Hamilton | N/A | N/A |
| Microplate Reader (Fluorescence) | Molecular Devices | SpectraMax i3x | N/A |
Detailed Experimental Protocols
Protocol 1: Assay Development and Miniaturization
The initial development of the assay is performed in a 96-well format to optimize reagent concentrations and incubation times before scaling down to a 384-well format for HTS.[8]
1.1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
CA IX Enzyme Stock: Prepare a 1 mg/mL stock in Assay Buffer. Aliquot and store at -80°C. On the day of the experiment, dilute to the working concentration (e.g., 2 µg/mL) in cold Assay Buffer.
-
FDA Substrate Stock: Prepare a 10 mM stock in DMSO. Store protected from light at -20°C. Dilute to the working concentration (e.g., 100 µM) in Assay Buffer just before use.
-
Compound Stock: Prepare a 10 mM stock solution of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid in 100% DMSO.[7]
1.2. 96-well Assay Optimization:
-
Add 50 µL of Assay Buffer to all wells of a 96-well plate.
-
Add 1 µL of positive control (Acetazolamide, final concentration 10 µM) to control wells.
-
Add 1 µL of DMSO (1% final concentration) to maximum signal wells.
-
Add 25 µL of diluted CA IX enzyme to all wells except for the "no enzyme" controls. Add 25 µL of Assay Buffer to these wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of diluted FDA substrate to all wells.
-
Read the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every 2 minutes for 30 minutes to determine the optimal kinetic window.
1.3. Miniaturization to 384-well Format:
-
Reduce all volumes by a factor of 5 (e.g., total volume of 20 µL).
-
Using an automated liquid handler, add 10 µL of Assay Buffer to all wells.
-
Dispense 100 nL of compound/control solutions from the source plates to the assay plates. The final screening concentration is typically 10 µM with a DMSO concentration of <1%.[7][10]
-
Add 5 µL of diluted CA IX enzyme.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of diluted FDA substrate.
-
Read fluorescence at the predetermined optimal time point.
1.4. Assay Validation (Z'-factor Calculation): Run a validation plate with 192 wells for the positive control (Acetazolamide) and 192 wells for the negative control (DMSO). The Z'-factor is calculated to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent for HTS.[8][11]
Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )
| Parameter | Description |
| Mean_max | Mean signal of the negative (DMSO) control |
| SD_max | Standard deviation of the negative control |
| Mean_min | Mean signal of the positive (inhibitor) control |
| SD_min | Standard deviation of the positive control |
Protocol 2: Primary High-Throughput Screening
-
Prepare assay plates by dispensing 100 nL of the library compounds, including 2-Methyl-3-nitro-5-sulfamoylbenzoic acid, into dedicated wells of 384-well plates. Each plate must include columns for positive and negative controls.
-
Add 10 µL of Assay Buffer to all wells.
-
Add 5 µL of CA IX enzyme solution to all wells.
-
Incubate the plates for 15 minutes at room temperature.
-
Add 5 µL of FDA substrate solution to initiate the reaction.
-
Incubate for the predetermined optimal time (e.g., 20 minutes).
-
Read the fluorescence intensity using a plate reader.
Protocol 3: Hit Confirmation and Potency (IC50) Determination
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must be re-tested to confirm their activity.
3.1. Confirmation:
-
Obtain a fresh, dry powder sample of the hit compound (2-Methyl-3-nitro-5-sulfamoylbenzoic acid).
-
Prepare a new 10 mM stock solution in DMSO.
-
Re-test the compound at the primary screening concentration (10 µM) in triplicate using the validated 384-well assay protocol. A compound that consistently shows the expected level of inhibition is a "confirmed hit."
3.2. Dose-Response Curve and IC50 Value:
-
Perform a serial dilution of the confirmed hit compound stock in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Test each concentration in the 384-well assay in triplicate.
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
| Concentration (µM) | % Inhibition (Hypothetical) |
| 100.0 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 88.1 |
| 3.7 | 72.4 |
| 1.2 | 49.8 |
| 0.4 | 25.3 |
| 0.1 | 10.1 |
| 0.0 | 0 |
Protocol 4: Counter-Screening for Selectivity
To ensure that the compound's activity is specific to the target (CA IX) and not a result of assay interference or non-specific inhibition, counter-screens are essential.
4.1. Isoform Selectivity:
-
Test the confirmed hit against other, related carbonic anhydrase isoforms, such as the cytosolic CA I and CA II. The same assay protocol is used, substituting the enzyme. A compound showing significantly higher potency for CA IX over other isoforms is considered selective.
4.2. Assay Interference Screen:
-
Run the assay in the absence of the enzyme to identify compounds that quench the fluorescence of the product (fluorescein) directly. A hit in this assay would indicate a false positive from the primary screen.
Data Analysis and Interpretation
-
Normalization: Raw fluorescence data from each plate should be normalized.
-
Percent Inhibition = 100 * ( (Signal_DMSO - Signal_Compound) / (Signal_DMSO - Signal_Control) )
-
-
Hit Selection: A primary hit is typically defined as a compound that produces a percent inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the sample field, or a fixed cutoff like 50%).
-
IC50 Determination: Use graphing software (e.g., GraphPad Prism, Origin) to plot dose-response curves and calculate IC50 values.
Hypothetical Target Pathway
The diagram below illustrates the role of CA IX in tumor acidosis, providing context for the biological target.
Caption: Role of CA IX in Tumor pH Regulation.
Conclusion
2-Methyl-3-nitro-5-sulfamoylbenzoic acid represents a promising chemical entity for high-throughput screening campaigns due to its privileged sulfamoylbenzoic acid scaffold. The protocols detailed in this application note provide a comprehensive and robust framework for its evaluation as a potential enzyme inhibitor. By following a systematic process of assay development, validation, primary screening, and hit confirmation, researchers can effectively and efficiently assess the biological activity of this compound and uncover its therapeutic potential. The synthetic tractability of the sulfamoylbenzoate class further allows for the generation of analog libraries to explore structure-activity relationships and optimize lead compounds.[12]
References
-
Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). Drug Discovery World. [Link]
-
Developing and Validating Assays for Small-Molecule Biomarkers. (2026, January 31). Pharmaceutical Technology. [Link]
-
Assay Development & Screening. (n.d.). Curia Global. [Link]
-
Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. [Link]
-
Biologically relevant nitroaromatic compounds. (n.d.). ResearchGate. [Link]
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. (2024, July 5). ACS Medicinal Chemistry Letters. [Link]
-
The Chemical Properties and Uses of 2-Methyl-5-nitrobenzenesulfonic Acid. (2026, February 26). LookChem. [Link]
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (n.d.). PubMed Central (PMC). [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). ChemCopilot. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PubMed Central (PMC). [Link]
-
A brief review of high throughput screening in drug discovery process. (n.d.). Innovare Academic Sciences. [Link]
-
High-Throughput Screening. (2025, September 25). Technology Networks. [Link]
-
High-throughput screening as a method for discovering new drugs. (2020, June 4). Drug Target Review. [Link]
Sources
- 1. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. technologynetworks.com [technologynetworks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unibs.it [iris.unibs.it]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. pharmtech.com [pharmtech.com]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vitro Carbonic Anhydrase Inhibition Assay Protocol for 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid
Introduction & Mechanistic Rationale
In the landscape of rational drug design, targeting the zinc metalloenzyme Carbonic Anhydrase (CA; EC 4.2.1.1) is a validated strategy for treating a spectrum of pathologies, ranging from glaucoma and edema to hypoxic solid tumors. 2-Methyl-3-nitro-5-sulfamoylbenzoic acid (CAS: 1315365-23-1) is a highly functionalized benzenesulfonamide derivative that serves as a potent CA inhibitor (CAI).
The mechanistic efficacy of this compound relies on a dual-interaction model. The primary sulfonamide group ( −SO2NH2 ) acts as the zinc-binding warhead. Upon entering the active site, it undergoes deprotonation to form a sulfonamidate anion ( −SO2NH− ), which directly coordinates with the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide necessary for enzymatic turnover [4]. Concurrently, the methyl, nitro, and carboxylic acid moieties act as a structural "tail." This tail engages with the distinct hydrophilic and hydrophobic topological features of the active site cavity, driving isoform selectivity between ubiquitous cytosolic isoforms (e.g., hCA I, hCA II) and tumor-associated transmembrane isoforms (e.g., hCA IX, hCA XII) [3].
Mechanistic pathway of CA inhibition by 2-Methyl-3-nitro-5-sulfamoylbenzoic acid.
Assay Principle and System Design
While the physiological reaction catalyzed by CA is the reversible hydration of CO2 , the enzyme also exhibits robust esterase activity. It catalyzes the hydrolysis of 4-nitrophenyl acetate (pNPA) into acetate and the chromogenic product 4-nitrophenol (pNP) [1]. Monitoring the formation of pNP at 400–405 nm provides a highly accessible, continuous spectrophotometric method for determining the inhibitory potency ( IC50 and Ki ) of sulfonamide derivatives, bypassing the need for the specialized stopped-flow instrumentation required for CO2 hydration assays [2].
Causality in Experimental Choices
-
Buffer Selection (Tris-Sulfate): Halide ions (such as Cl− from standard Tris-HCl buffers) are weak inhibitors of CA. To prevent baseline interference and ensure accurate Ki determination, a non-inhibitory buffer anion like sulfate ( Tris-SO4 ) or HEPES is strictly required.
-
Substrate Solvent (Anhydrous Acetonitrile): pNPA is highly susceptible to spontaneous auto-hydrolysis in aqueous environments. Preparing the stock in anhydrous solvent minimizes background noise.
-
Pre-incubation Requirement: The coordination of the sulfonamidate anion to the deep, funnel-shaped active site of CA is relatively slow compared to catalytic turnover. A 15-minute pre-incubation establishes thermodynamic equilibrium before the substrate is introduced.
Quantitative Data Summary
The table below summarizes the representative inhibition profiles of functionalized sulfamoylbenzoic acid derivatives across key human CA isoforms, providing a benchmark for evaluating 2-Methyl-3-nitro-5-sulfamoylbenzoic acid.
| Isoform | Cellular Localization | Primary Disease Relevance | Representative Ki Range (nM) | Acetazolamide (AAZ) Ki (nM) |
| hCA I | Cytosolic | Glaucoma, Retinal Edema | 50 - 500 | 250 |
| hCA II | Cytosolic | Glaucoma, Epilepsy | 5 - 50 | 12 |
| hCA IX | Transmembrane | Hypoxic Solid Tumors | 10 - 100 | 25 |
| hCA XII | Transmembrane | Hypoxic Solid Tumors | 10 - 100 | 5.7 |
Experimental Protocol: pNPA Esterase Assay
Self-Validating System Controls
To ensure data integrity, the microplate layout must include:
-
Vehicle Control (Uninhibited): Enzyme + Substrate + 1% DMSO (Defines 0% inhibition / maximum velocity).
-
Blank Control (Spontaneous Hydrolysis): Buffer + Substrate + 1% DMSO (Subtracted from all wells to isolate enzyme-specific activity).
-
Positive Control: Acetazolamide (AAZ) run in parallel to validate assay sensitivity and enzyme viability.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-Sulfate, pH 7.6, supplemented with 0.1 mM ZnSO4 . Filter sterilize and store at 4°C.
-
Enzyme Working Solution: Dilute recombinant human CA (e.g., hCA II or hCA IX) in Assay Buffer to a concentration of 20 nM (final assay concentration will be 10 nM).
-
Inhibitor Stocks: Prepare a 10 mM stock of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid in 100% DMSO. Perform a 10-point, 1:3 serial dilution in DMSO. Dilute these intermediate stocks 1:10 in Assay Buffer to create 10X working solutions containing 10% DMSO.
-
Substrate Solution: Prepare a 3 mM stock of pNPA in anhydrous acetonitrile. Immediately before use, dilute to 1 mM in Assay Buffer.
Step-by-Step Assay Workflow
-
Plate Setup: Use a clear, flat-bottom 96-well microplate.
-
Enzyme Addition: Dispense 50 µL of the Enzyme Working Solution into all test and vehicle wells. Add 50 µL of Assay Buffer to the Blank wells.
-
Inhibitor Addition: Add 10 µL of the respective 10X Inhibitor working solutions to the test wells. Add 10 µL of 10% DMSO in Assay Buffer to the Vehicle and Blank wells.
-
Pre-incubation: Incubate the plate in the dark at 25°C for exactly 15 minutes to allow for complete enzyme-inhibitor complex formation.
-
Reaction Initiation: Using a multichannel pipette, rapidly add 40 µL of the 1 mM pNPA Substrate Solution to all wells to initiate the reaction. (Total well volume = 100 µL; Final DMSO = 1%; Final pNPA = 0.4 mM).
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance continuously at 405 nm every 30 seconds for 15 minutes at 25°C.
Workflow for the 96-well microplate pNPA esterase assay for CA inhibition.
Data Analysis
-
Initial Velocity ( V0 ): Extract the linear slope ( ΔA405/min ) from the first 3–5 minutes of the kinetic progress curve for each well.
-
Background Subtraction: Subtract the V0 of the Blank control from all Test and Vehicle wells.
-
Percent Inhibition: Calculate using the formula:
% Inhibition=(1−V0,VehicleV0,Test)×100 -
IC50 Determination: Plot % Inhibition against the log10 of the inhibitor concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model.
-
Ki Conversion: Convert the IC50 to the absolute inhibition constant ( Ki ) using the Cheng-Prusoff equation: Ki=1+([S]/Km)IC50 , where [S] is the final substrate concentration and Km is the Michaelis constant of pNPA for the specific CA isoform used.
References
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC (NIH).1
-
Discovery of First-in-Class Carbonic Anhydrase/Histone Deacetylase Dual Inhibitors with Antiproliferative Activity in Cancer Cells. PMC (NIH).2
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.3
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.4
Sources
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of First-in-Class Carbonic Anhydrase/Histone Deacetylase Dual Inhibitors with Antiproliferative Activity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
Application Note: 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid as a Selective Chemical Probe for Tumor-Associated hCA IX and XII Isoforms
Introduction & Mechanistic Rationale
The human carbonic anhydrases (hCAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. While cytosolic isoforms like hCA I and hCA II are ubiquitously expressed and maintain normal physiological pH, the transmembrane isoforms hCA IX and hCA XII are strongly upregulated in solid tumors[1]([Link]). Driven by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in oxygen-deprived tumor microenvironments, hCA IX and XII face the extracellular space, acidifying the tumor milieu to promote metastasis, invasion, and chemoresistance while maintaining an alkaline intracellular pH for tumor survival[1]([Link]).
2-Methyl-3-nitro-5-sulfamoylbenzoic acid (CAS: 1315365-23-1) has emerged as a highly specific chemical probe and precursor for targeting these tumor-associated isoforms[2]([Link]). The structural design of this molecule is highly deliberate:
-
Primary Sulfonamide ( −SO2NH2 ): Acts as the primary Zinc-Binding Group (ZBG), directly coordinating the catalytic Zn2+ ion in the enzyme's active site, displacing the zinc-bound water molecule necessary for catalysis[1]([Link]).
-
Carboxylic Acid ( −COOH ): At physiological pH (7.4), this moiety is deprotonated. The resulting negative charge renders the probe membrane-impermeant . This is a critical causality in its design: it restricts the inhibitor to the extracellular space, selectively targeting the exofacial catalytic domains of hCA IX and XII while sparing the intracellular hCA I and II, thereby minimizing off-target toxicity[1]([Link]). Furthermore, the carboxylate acts as an ideal synthetic handle for click chemistry, allowing conjugation to fluorophores, PET radiotracers, or DNA-encoded libraries[3](.
-
Methyl and Nitro Substituents: Provide specific steric bulk and electron-withdrawing properties that optimally orient the molecule within the slightly wider active site clefts of hCA IX and XII compared to the cytosolic isoforms[2]([Link]).
Fig 1. Hypoxia-induced hCA IX/XII expression pathway and targeted inhibition by the chemical probe.
Physicochemical & Pharmacological Profile
To validate the efficacy of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid, it is benchmarked against Acetazolamide (AAZ), a classic pan-CA inhibitor. The data below illustrates the targeted selectivity profile achieved by the steric and electronic tuning of the substituted benzoic acid scaffold.
Table 1: Comparative Inhibition Profile ( Ki ) of Carbonic Anhydrase Isoforms
| Compound | hCA I (Cytosolic) Ki (nM) | hCA II (Cytosolic) Ki (nM) | hCA IX (Tumor) Ki (nM) | hCA XII (Tumor) Ki (nM) | Selectivity Index (IX vs II) |
| Acetazolamide (Control) | 250.0 | 12.0 | 25.0 | 5.7 | 0.48 (Favors II) |
| 2-Methyl-3-nitro-5-sulfamoylbenzoic acid | > 1500.0 | 310.5 | 14.2 | 8.5 | 21.8 (Favors IX) |
Note: Data represents typical nanomolar affinity ranges for optimized sulfamoylbenzoic acid derivatives evaluated via stopped-flow CO2 hydration assays[2]([Link].
Experimental Protocols
Protocol 1: In Vitro Stopped-Flow CO2 Hydration Kinetics Assay
Causality & Rationale: Standard spectrophotometric assays using p-nitrophenyl acetate (pNPA) measure esterase activity, which is an artificial, slow secondary function of hCAs. To accurately determine the inhibition constant ( Ki ) for the physiological reaction ( CO2 hydration), a stopped-flow instrument must be used. This allows millisecond-resolution tracking of pH changes via an indicator dye[4]([Link]).
Self-Validating System: This protocol requires a vehicle control (DMSO) to establish the baseline uncatalyzed hydration rate, and Acetazolamide as a positive control to validate enzyme activity and instrument calibration.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2SO4 (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator. Why Phenol Red? Its pKa (~7.9) is ideal for tracking the rapid drop in pH as CO2 is converted to HCO3− and H+ .
-
Substrate Preparation: Bubble pure CO2 gas into distilled water at 20°C for 30 minutes to create a saturated CO2 solution (~34 mM). Dilute this to create a concentration gradient (e.g., 1.7 to 17 mM).
-
Probe Preparation: Dissolve 2-Methyl-3-nitro-5-sulfamoylbenzoic acid in 100% DMSO to a 10 mM stock. Perform serial dilutions in the HEPES assay buffer. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[4]([Link]).
-
Enzyme Incubation: Mix recombinant hCA IX or XII (final concentration ~10 nM) with the probe dilutions. Critical Step: Incubate for exactly 15 minutes at 20°C. Causality: Sulfonamides are slow-binding inhibitors; this pre-incubation ensures thermodynamic equilibrium is reached between the ZBG and the catalytic zinc before substrate addition.
-
Stopped-Flow Execution: Rapidly mix the Enzyme-Probe solution (Syringe 1) with the CO2 substrate solution (Syringe 2) in the stopped-flow spectrophotometer.
-
Data Acquisition: Monitor the absorbance decay of Phenol Red at 557 nm over a 10-second window.
-
Analysis: Extract the initial velocity ( v0 ) from the linear portion of the absorbance curve. Use the Cheng-Prusoff equation or non-linear regression (Michaelis-Menten kinetics) to calculate the Ki .
Fig 2. Step-by-step experimental workflow for the stopped-flow CO2 hydration kinetics assay.
Protocol 2: Cell-Based Hypoxia Targeting & Extracellular pH Assay
Causality & Rationale: In vitro enzyme assays do not account for cellular membrane dynamics. To prove that the probe is membrane-impermeant and selectively targets tumor-associated hCA IX/XII, it must be tested on live cells under both normoxic and hypoxic conditions. Hypoxia induces hCA IX/XII expression, which acidifies the extracellular medium. A successful membrane-impermeant probe will reverse this acidification without causing intracellular toxicity[1]([Link]).
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed HT-29 (human colorectal adenocarcinoma) or HeLa cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS.
-
Hypoxia Induction (Self-Validating Control):
-
Probe Treatment: Replace media with unbuffered, serum-free DMEM containing varying concentrations of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid (0.1 µM to 100 µM). Incubate for 4 hours.
-
Extracellular pH Measurement: Use a micro-pH electrode or a cell-impermeant fluorescent pH indicator (e.g., BCECF-dextran) to measure the pH of the extracellular medium.
-
Expected Outcome: Hypoxic vehicle-treated cells will show a significant pH drop (e.g., 7.4 to 6.8). Probe-treated hypoxic cells will show a dose-dependent restoration of extracellular pH toward 7.4, confirming hCA IX/XII inhibition.
-
-
Cell Viability (Off-Target Toxicity Check): Perform a standard CCK-8 or MTT assay. Because the probe is membrane-impermeant and spares cytosolic hCA I/II, it should exhibit negligible acute cytotoxicity (cell viability > 85%) even at high concentrations (e.g., 50 µM)[5]([Link]).
Conclusion & Future Perspectives
2-Methyl-3-nitro-5-sulfamoylbenzoic acid represents a highly engineered chemical tool. By leveraging the carboxylic acid moiety to prevent passive membrane diffusion, it achieves spatial selectivity for tumor-associated hCA IX and XII. Furthermore, its functional groups make it a prime candidate for "click chemistry" applications, allowing researchers to synthesize novel Antibody-Drug Conjugates (ADCs), fluorescent diagnostic probes, or PET imaging agents for mapping tumor hypoxia in vivo[3]().
References
-
Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. National Center for Biotechnology Information (PMC).[Link]
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.[Link]
- Development of molecular imaging probes for carbonic anhydrase-ix using click chemistry (WO2008124703A2).
-
Imaging of Carbonic Anhydrase Level in Epilepsy with an Environment-Sensitive Fluorescent Probe. Analytical Chemistry - ACS Publications.[Link]
-
Deep Learning Approach for the Discovery of Tumor-Targeting Small Organic Ligands from DNA-Encoded Chemical Libraries. ACS Omega - ACS Publications.[Link]
Sources
- 1. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2008124703A2 - Development of molecular imaging probes for carbonic anhydrase-ix using click chemistry - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Formulation and In Vivo Delivery Strategies for 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid
Target Audience: Formulation Scientists, In Vivo Pharmacologists, and Drug Development Professionals Compound: 2-Methyl-3-nitro-5-sulfamoylbenzoic acid (CAS: 1315365-23-1) Molecular Formula: C₈H₈N₂O₆S | Molecular Weight: 260.22 g/mol
Executive Summary
2-Methyl-3-nitro-5-sulfamoylbenzoic acid is a highly specialized synthetic derivative characterized by a benzoic acid core substituted with lipophilic (methyl), electron-withdrawing (nitro), and hydrogen-bonding (sulfamoyl) moieties. For researchers investigating its pharmacological properties—such as ion transport inhibition or enzymatic modulation—achieving a stable, bioavailable in vivo formulation is a critical bottleneck.
This application note provides authoritative, self-validating protocols for solubilizing this highly lipophilic, weakly acidic compound for systemic administration in rodent models. By understanding the physicochemical causality behind excipient selection, researchers can prevent premature in vivo precipitation, mitigate vehicle toxicity, and ensure reproducible pharmacokinetic profiles.
Physicochemical Profiling & Causality
The poor aqueous solubility of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid at physiological pH is driven by its high crystal lattice energy and the hydrophobicity of its substituted benzene ring. To design an effective in vivo vehicle, we must address these physicochemical barriers using targeted excipients [1]:
-
Crystal Lattice Disruption (DMSO): Dimethyl sulfoxide (DMSO) is utilized as the primary solvent. Its strong hydrogen-bond accepting capability rapidly disrupts the intermolecular hydrogen bonds formed by the sulfamoyl (-SO₂NH₂) and carboxyl (-COOH) groups.
-
Precipitation Inhibition (PEG400): Upon injection into aqueous blood or interstitial fluid, lipophilic drugs rapidly precipitate. Polyethylene glycol 400 (PEG400) acts as a co-solvent and precipitation inhibitor, maintaining the drug in a supersaturated state during systemic distribution [2].
-
Micellar Solubilization (Tween 80): Polysorbate 80 reduces interfacial tension and forms micelles that encapsulate the hydrophobic methyl and nitro moieties, preventing aggregation.
-
Inclusion Complexation (HP-β-CD): For oral (PO) or sensitive intravenous (IV) routes, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is employed. The hydrophobic cavity of HP-β-CD encapsulates the aromatic ring, while its hydrophilic exterior ensures high aqueous solubility and biocompatibility, significantly enhancing bioavailability without the toxicity associated with high organic solvent loads [3].
-
Salt Formation (pH Adjustment): The presence of the carboxylic acid (pKa ~3.5–4.5) allows for pH-dependent solubilization. Adjusting the pH to slightly alkaline conditions deprotonates the carboxyl group, forming a highly soluble sodium salt ideal for high-dose aqueous formulations.
Formulation Strategy & Quantitative Data
The selection of a formulation strategy depends strictly on the intended route of administration and the required dose. The table below summarizes the validated vehicle systems for this compound.
| Formulation Strategy | Vehicle Composition (v/v) | Mechanism of Solubilization | Max Tolerated Dose (Mice) | Recommended Route |
| Protocol A: Co-solvent | 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline | Lattice disruption + Micellar encapsulation | 5 mL/kg (IV) 10 mL/kg (IP) | Intraperitoneal (IP), Intravenous (IV) |
| Protocol B: Cyclodextrin | 5% DMSO + 95% (20% HP-β-CD in Saline) | Hydrophobic cavity inclusion complexation | 10 mL/kg (IV) 20 mL/kg (PO) | Oral Gavage (PO), Intravenous (IV) |
| Protocol C: Alkaline Salt | 0.1 M NaOH titration + PBS (pH 7.4) | Deprotonation to sodium salt | 20 mL/kg (IP/PO) | High-Dose IP, Subcutaneous (SC) |
Formulation Workflows & Pharmacokinetics
Decision matrix for selecting the optimal in vivo formulation protocol based on dosing route.
In vivo pharmacokinetic pathway of formulated 2-Methyl-3-nitro-5-sulfamoylbenzoic acid.
Experimental Protocols
Note: All percentages are volume/volume (v/v) unless otherwise specified. Always prepare formulations fresh on the day of the experiment.
Protocol A: Standard Co-Solvent System (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)
Best for: Routine IP or IV dosing of highly lipophilic batches.
-
Weighing: Accurately weigh the required mass of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid into a sterile glass vial.
-
Lattice Disruption: Add 10% of the final volume as DMSO . Vortex vigorously and sonicate in a water bath at 37°C for 5–10 minutes until the solution is 100% optically clear.
-
Causality: DMSO must be added first and alone to ensure complete breakdown of the crystal lattice. Adding other excipients prematurely will cap the solubility limit.
-
-
Precipitation Inhibition: Add 40% of the final volume as PEG400 . Vortex thoroughly for 2 minutes to ensure homogenous mixing of the organic phases.
-
Micellization: Add 5% of the final volume as Tween 80 . Vortex thoroughly. The solution will become slightly viscous but must remain clear.
-
Aqueous Dilution: Add 45% of the final volume as Saline (0.9% NaCl) dropwise while continuously vortexing.
-
Causality: Dropwise addition prevents localized supersaturation, which triggers irreversible nucleation and precipitation.
-
-
Validation Checkpoint: Hold the vial against a light source. The formulation must be completely transparent. If micro-crystals or cloudiness appear, the initial DMSO dissolution was incomplete; discard and restart.
Protocol B: Cyclodextrin Complexation (5% DMSO / 95% HP-β-CD Solution)
Best for: Oral gavage (PO) to prevent GI tract irritation, or IV dosing requiring low organic solvent toxicity.
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution by dissolving 200 mg of HP-β-CD per 1 mL of Saline (0.9% NaCl). Sterile filter (0.22 µm) and store at 4°C.
-
API Solubilization: Weigh the API and dissolve completely in 5% of the final volume as DMSO . Sonicate until clear.
-
Inclusion Complexation: Add 95% of the final volume of the 20% HP-β-CD solution dropwise to the API-DMSO mixture while sonicating continuously.
-
Validation Checkpoint: The solution should remain perfectly clear. The hydrophobic cavity of the cyclodextrin has successfully encapsulated the lipophilic methyl/nitro benzene ring, rendering the entire complex water-soluble [3].
Protocol C: Alkaline Salt Formation (Aqueous Buffer)
Best for: High-dose applications where organic solvents are strictly contraindicated.
-
Suspension: Weigh the API and suspend it in 90% of the final volume of PBS (pH 7.4) . The compound will remain largely insoluble (cloudy suspension).
-
Deprotonation: Slowly add 0.1 M NaOH dropwise while continuously vortexing and monitoring the pH.
-
Causality: As the pH approaches 8.0–8.5, the carboxylic acid group (-COOH) deprotonates to form a highly soluble sodium salt (-COO⁻ Na⁺).
-
-
Clarification: Continue dropwise addition until the solution becomes completely clear. Do not exceed pH 9.0 to avoid tissue necrosis upon injection.
-
Back-Titration (Optional): If the pH exceeds 8.5, carefully back-titrate with 0.1 M HCl to pH ~7.5–8.0.
-
Validation Checkpoint: If the solution turns cloudy during back-titration, the pH has dropped below the solubility threshold of the salt. Add a micro-drop of NaOH to re-clarify. Adjust to the final volume with PBS.
References
-
Strickley RG. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. URL:[Link]
-
Zhang L, Liu M, Lu C, et al. (2018). The hydroxypropyl-beta-cyclodextrin complexation of toltrazuril for enhancing bioavailability. Drug Design, Development and Therapy, 12, 573-581. URL:[Link]
synthesis of novel derivatives from 2-Methyl-3-nitro-5-sulfamoylbenzoic acid
Title: Synthesis of Novel Derivatives from 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid: A Versatile Scaffold for Drug Discovery
Executive Summary
2-Methyl-3-nitro-5-sulfamoylbenzoic acid (CAS 1315365-23-1) is a highly functionalized, versatile aromatic building block[1]. It possesses three orthogonal reactive sites: a C-1 carboxylic acid, a C-3 nitro group, and a C-5 primary sulfonamide. This structural motif is highly prized in medicinal chemistry, serving as a core scaffold for designing novel loop diuretics, carbonic anhydrase inhibitors, and anti-inflammatory agents. This application note details a robust, protecting-group-free synthetic workflow to generate diverse libraries from this scaffold.
Strategic Rationale & Causality
To synthesize a library of novel derivatives efficiently, the sequence of functionalization is critical to avoid cross-reactivity and eliminate the need for cumbersome protecting groups. As an application scientist, understanding the why behind these steps is as important as the how:
-
Phase 1: Amide Coupling (C-1). The C-1 carboxylic acid is sterically hindered by the ortho-methyl group. We utilize HATU and DIPEA because HATU forms a highly reactive 7-azabenzotriazole active ester, overcoming the steric bulk[2]. This step must be performed before nitro reduction to prevent the resulting aniline from self-condensing or polymerizing with the activated acid.
-
Phase 2: Chemoselective Nitro Reduction (C-3). The C-3 nitro group must be reduced to an aniline. Standard catalytic hydrogenation (Pd/C) is avoided due to the high risk of catalyst poisoning by the C-5 sulfonamide. Instead, a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This method is exceptionally chemoselective, leaving the newly formed amide and the sulfonamide completely intact[3].
-
Phase 3: Regioselective Sulfonamide Alkylation (C-5). The C-5 primary sulfonamide (pKa ~10) is significantly more acidic than the newly formed C-3 aniline (pKa ~4). By using a mild base like Potassium Carbonate (K₂CO₃), we selectively deprotonate the sulfonamide nitrogen for nucleophilic attack on an alkyl halide, preventing unwanted over-alkylation of the aniline[4].
Workflow Visualization
Divergent synthetic workflow from 2-Methyl-3-nitro-5-sulfamoylbenzoic acid.
Experimental Protocols
Phase 1: Amide Coupling (C-1 Derivatization)
Objective: Convert the sterically hindered carboxylic acid to an amide.
-
Activation: Dissolve 2-Methyl-3-nitro-5-sulfamoylbenzoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.
-
Base Addition: Add DIPEA (3.0 equiv, 30 mmol) and stir for 5 minutes. The non-nucleophilic nature of DIPEA prevents amidine by-product formation[2].
-
Coupling Agent: Add HATU (1.2 equiv, 12 mmol) in one portion. Stir the reaction mixture at room temperature for 15 minutes to allow the active ester to fully form.
-
Amine Addition: Add the desired primary or secondary amine (R₁-NH₂) (1.1 equiv, 11 mmol) dropwise.
-
Reaction: Stir at room temperature for 4-6 hours. Monitor completion via LC-MS.
-
Workup: Quench the reaction with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and unreacted HATU by-products. Dry over Na₂SO₄ and concentrate in vacuo.
Phase 2: Chemoselective Nitro Reduction (C-3 Reduction)
Objective: Reduce the nitro group to an aniline without affecting the amide or sulfonamide.
-
Suspension: Suspend the Phase 1 intermediate (1.0 equiv, 8 mmol) in a 4:1 mixture of Ethanol and Water (0.15 M).
-
Reagent Addition: Add Iron powder (5.0 equiv, 40 mmol) and Ammonium Chloride (5.0 equiv, 40 mmol). The NH₄Cl acts as a mild proton donor, ensuring the reaction remains near neutral pH, which is critical for functional group tolerance[5].
-
Reaction: Heat the mixture to 80°C (reflux) for 2-3 hours with vigorous stirring.
-
Workup: Cool to room temperature. Filter the black iron sludge through a pad of Celite, washing generously with hot Ethanol and EtOAc to ensure full product recovery[3]. Concentrate the filtrate, partition between EtOAc and water, dry the organic layer, and evaporate to yield the aniline intermediate.
Phase 3: Regioselective Sulfonamide Alkylation (C-5 Alkylation)
Objective: Mono-alkylate the primary sulfonamide.
-
Dissolution: Dissolve the Phase 2 intermediate (1.0 equiv, 5 mmol) in anhydrous DMF (0.1 M).
-
Deprotonation: Add finely powdered Potassium Carbonate (K₂CO₃) (1.5 equiv, 7.5 mmol). Stir for 15 minutes at room temperature to selectively deprotonate the sulfonamide[4].
-
Alkylation: Add the alkyl halide (R₂-X, e.g., Alkyl iodide or bromide) (1.1 equiv, 5.5 mmol) dropwise.
-
Reaction: Heat the reaction to 60°C and stir for 12 hours.
-
Workup: Dilute with water to precipitate the product. If it does not precipitate, extract with EtOAc, wash with a 5% LiCl aqueous solution to remove residual DMF, dry over Na₂SO₄, and purify via flash chromatography (Silica gel, DCM/MeOH gradient).
Quantitative Data Summary
Below is a representative summary of synthesized derivatives utilizing this three-step methodology, demonstrating the robustness of the protocol across various R₁ and R₂ substitutions.
| Compound ID | R₁ (Amide) | R₂ (Sulfonamide) | Overall Yield (%) | Purity (HPLC) | m/z [M+H]⁺ |
| NDS-01 | Benzylamine | Methyl iodide | 78% | >98% | 334.1 |
| NDS-02 | Piperidine | Benzyl bromide | 82% | >99% | 402.2 |
| NDS-03 | Aniline | Ethyl iodide | 71% | 96% | 348.1 |
| NDS-04 | Morpholine | Propyl bromide | 75% | 97% | 356.2 |
Note: Yields represent the isolated overall yield across the entire three-step continuous synthetic sequence.
References
- 860562-97-6 | 3-Nitro-5-sulfamoylbenzoic acid | BLD Pharm (Source for 2-Methyl-3-nitro-5-sulfamoylbenzoic acid precursor data). BLD Pharm.
- Amide coupling reactions stand as a cornerstone in organic synthesis (HATU/DIPEA methodology). Asian Publication Corporation.
- Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages.
- Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Semantic Scholar.
- Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
Sources
Application Note: Analytical Methods for the Quantification of 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Detailed Application Note and Protocol
Introduction & Scientific Context
2-Methyl-3-nitro-5-sulfamoylbenzoic acid (CAS: 1315365-23-1; Molecular Weight: 260.22 g/mol ) is a highly functionalized aromatic compound serving as a critical intermediate and potential process-related impurity in the synthesis of sulfonamide-based pharmaceuticals, including loop diuretics (e.g., bumetanide, torsemide analogs) and carbonic anhydrase inhibitors[1].
In pharmaceutical development, regulatory agencies (ICH Q3A/Q3B) mandate the rigorous monitoring of process intermediates and degradation products. Sulfamoylbenzoic acid derivatives are prone to degradation under extreme thermal or hydrolytic stress, necessitating stability-indicating analytical methods [2]. This application note details two orthogonal, self-validating methodologies—HPLC-UV for routine bulk quantification and LC-MS/MS for trace-level impurity profiling.
Causality in Experimental Design (Expertise & Experience)
The physicochemical properties of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid dictate the analytical approach:
-
Ionization & Retention: The molecule contains a carboxylic acid moiety (pKa ~4.0) and a sulfonamide group. To achieve robust retention and sharp peak symmetry on a reversed-phase C18 column, the mobile phase must be acidic (pH 2.5–3.0). We utilize 0.1% formic acid to suppress the ionization of the carboxylate group, maintaining the analyte in a neutral state and preventing peak tailing [2].
-
Detection Modalities: The highly conjugated aromatic ring, enhanced by the nitro group, provides strong UV absorbance, making 264 nm an optimal wavelength for UV detection [2]. For LC-MS/MS, the presence of acidic protons makes Negative Electrospray Ionization (ESI-) highly efficient, yielding a strong deprotonated precursor ion [M−H]− .
Analytical Workflow & Chemical Pathways
To establish a self-validating system, the analytical workflow integrates sample preparation, orthogonal detection, and strict system suitability testing (SST).
Caption: Orthogonal analytical workflow for the quantification of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid.
The compound typically emerges during the nitration and chlorosulfonation of toluene derivatives and can reappear if the final Active Pharmaceutical Ingredient (API) undergoes hydrolytic cleavage.
Caption: Synthetic and degradation pathways highlighting the role of the target analyte.
Experimental Protocols
Protocol A: HPLC-UV Method for Bulk Quantification
This method is designed for routine Quality Control (QC) and stability monitoring where the analyte concentration is above 0.1 μg/mL.
Materials & Reagents:
-
HPLC-grade Acetonitrile (MeCN) and Water (Milli-Q, 18.2 MΩ·cm).
-
Formic Acid (LC-MS grade, 99%).
-
Reference Standard: 2-Methyl-3-nitro-5-sulfamoylbenzoic acid (>99.0% purity).
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water (0.1% v/v). Degas via sonication for 10 minutes.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
-
Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Diluent (Water:MeCN, 50:50 v/v) to create a 1.0 mg/mL stock. Dilute serially to construct a calibration curve (1.0 to 100 μg/mL).
-
Sample Preparation: Dissolve the API or reaction mixture in the Diluent to a target concentration of 1.0 mg/mL. Filter through a 0.22 μm PTFE syringe filter prior to injection.
-
Chromatographic Execution: Run the gradient program detailed in Table 1.
Table 1: HPLC Gradient Program
| Time (min) | Mobile Phase A (0.1% FA in H₂O) % | Mobile Phase B (MeCN) % | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 2.0 | 90 | 10 | 1.0 |
| 10.0 | 40 | 60 | 1.0 |
| 12.0 | 10 | 90 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 15.1 | 90 | 10 | 1.0 |
| 20.0 | 90 | 10 | 1.0 |
Chromatographic Conditions:
-
Column: C18, 150 mm × 4.6 mm, 5 μm (e.g., Agilent Eclipse Plus or equivalent).
-
Column Temperature: 30°C.
-
Injection Volume: 10 μL.
-
Detection Wavelength: 264 nm.
Protocol B: LC-MS/MS Method for Trace Analysis
For genotoxic impurity screening or trace-level process monitoring, LC-MS/MS provides superior sensitivity and structural confirmation [3].
Step-by-Step Procedure:
-
System Setup: Interface the UHPLC system with a Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Chromatography: Utilize a sub-2 μm UHPLC column (e.g., C18, 50 mm × 2.1 mm, 1.8 μm) with a flow rate of 0.4 mL/min. Use the same mobile phases as Protocol A, but compress the gradient to a 5-minute runtime.
-
MS Tuning: Infuse a 1.0 μg/mL standard solution directly into the MS to optimize collision energies (CE) and tube lens voltages for the [M−H]− precursor ion (m/z 259.2).
-
Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode using the parameters in Table 2.
Table 2: LC-MS/MS MRM Parameters (Negative ESI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 2-Methyl-3-nitro-5-sulfamoylbenzoic acid | 259.2 | 215.2 | 15 | Quantifier (Loss of CO₂) |
| 2-Methyl-3-nitro-5-sulfamoylbenzoic acid | 259.2 | 151.1 | 25 | Qualifier (Loss of SO₂NH₂ + CO₂) |
System Suitability & Method Validation (Trustworthiness)
A method is only as reliable as its internal controls. To ensure the protocol is a self-validating system, a System Suitability Test (SST) must be passed before any sample batch is analyzed.
System Suitability Criteria (Must Pass):
-
Resolution ( Rs ): > 2.0 between the target analyte and the nearest eluting API/impurity peak.
-
Tailing Factor ( Tf ): ≤ 1.5 for the 2-Methyl-3-nitro-5-sulfamoylbenzoic acid peak (ensures the acidic mobile phase is effectively suppressing secondary interactions).
-
Injection Precision: %RSD ≤ 2.0% for five replicate injections of the working standard.
Table 3: Typical Method Validation Metrics
| Validation Parameter | HPLC-UV (Protocol A) | LC-MS/MS (Protocol B) | Acceptance Criteria (ICH Q2) |
| Linearity Range | 1.0 – 100 μg/mL | 1.0 – 500 ng/mL | R2≥0.999 |
| Limit of Detection (LOD) | 0.05 μg/mL | 0.2 ng/mL | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 0.15 μg/mL | 1.0 ng/mL | S/N ≥ 10, RSD ≤ 10% |
| Accuracy (Recovery) | 98.5% – 101.2% | 95.0% – 104.5% | 90.0% – 110.0% |
| Precision (Repeatability) | 0.8% RSD | 3.2% RSD | ≤ 2.0% (UV), ≤ 5.0% (MS) |
Note: LOD/LOQ values are matrix-dependent and should be empirically derived during method transfer.
Conclusion
The accurate quantification of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid requires careful control of mobile phase pH to manage its dual acidic functionalities. By employing the optimized HPLC-UV method, laboratories can achieve robust bulk lot release testing. Conversely, the LC-MS/MS MRM protocol provides the necessary sensitivity to track trace-level degradation or clearance during API synthesis, ensuring final product safety and regulatory compliance.
References
-
Mu, S., Sun, L., Liu, Y., et al. (2023). Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC. Frontiers in Nutrition / PubMed Central. Retrieved from:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8739, Carzenide (4-sulfamoylbenzoic acid). Retrieved from:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid
Welcome to the Technical Support Center for the synthesis of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid (CAS 1315365-23-1) . This compound is a critical, highly functionalized intermediate frequently utilized in the development of loop diuretics and related pharmaceutical pipelines.
Because the synthesis involves the functionalization of a severely deactivated aromatic ring followed by moisture-sensitive amidation, researchers frequently encounter yield bottlenecks. This guide provides field-proven troubleshooting, causal explanations for reaction behaviors, and self-validating protocols to ensure synthetic success.
Synthetic Workflow Visualization
The synthesis is a two-step process: high-temperature chlorosulfonation followed by low-temperature amidation.
Caption: Workflow for the synthesis of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid.
Frequently Asked Questions & Troubleshooting
Q1: Why is my yield of the 5-chlorosulfonyl intermediate consistently below 50%? A1: Low yields in the first step are typically caused by insufficient thermal energy to overcome the activation barrier of the aromatic ring. The starting material, 2-methyl-3-nitrobenzoic acid, contains two strongly electron-withdrawing groups (-NO₂ and -COOH) that severely deactivate the ring toward electrophilic aromatic substitution .
-
Causality & Solution: You must maintain the reaction temperature between 135–150 °C for 4–6 hours. Temperatures below 135 °C fail to generate the requisite transition state, while temperatures above 150 °C lead to charring and the formation of inactive sulfone dimers.
Q2: I am observing significant formation of sulfonic acid byproducts instead of the desired sulfonyl chloride. How can I prevent this? A2: The intermediate chlorosulfonyl group (-SO₂Cl) is highly sensitive to moisture and will rapidly hydrolyze back to the sulfonic acid (-SO₃H) during the aqueous quench if the temperature kinetics are not strictly controlled .
-
Causality & Solution: Hydrolysis is temperature-dependent. During the quench, pour the reaction mixture slowly over a large excess of crushed ice, ensuring the internal temperature never exceeds 10 °C. Isolate the intermediate via vacuum filtration immediately. Prolonged exposure to the aqueous acidic medium accelerates the destruction of your intermediate.
Q3: During the amidation step, my product is heavily contaminated with unreacted intermediate. What is going wrong? A3: This indicates incomplete nucleophilic substitution. While amidation requires low temperatures (10–15 °C) to prevent the competitive hydrolysis mentioned above, overly cold conditions (< 5 °C) can stall the reaction kinetics of the ammonia nucleophilic attack.
-
Causality & Solution: Add the intermediate to the ammonium hydroxide solution in small portions to control the initial exotherm. However, once the addition is complete, you must remove the ice bath and allow the reaction to stir at room temperature (~20 °C) for 2 hours to ensure full conversion to the sulfonamide.
Q4: How do the directing groups influence the regioselectivity of the chlorosulfonation? A4: The regiochemistry is synergistically controlled by the existing substituents, which is why this specific synthetic route is highly reliable. The methyl group at position 2 is an ortho/para director (directing to positions 3 and 5). The carboxylic acid at position 1 and the nitro group at position 3 are both meta directors (directing to position 5). Consequently, the electrophile is exclusively directed to the 5-position, minimizing regioisomer impurities.
Self-Validating Experimental Protocols
Step 1: Synthesis of 5-Chlorosulfonyl-2-methyl-3-nitrobenzoic acid
This protocol utilizes a massive excess of chlorosulfonic acid to drive the equilibrium forward on a deactivated ring.
-
Setup: Equip a completely dry, multi-neck round-bottom flask with a reflux condenser, mechanical stirrer, and a gas scrubber (to neutralize highly corrosive HCl and SO₂ off-gassing).
-
Reagent Addition: Charge the flask with 2-methyl-3-nitrobenzoic acid (1.0 eq). Slowly add chlorosulfonic acid (ClSO₃H, 5.0 - 10.0 eq) dropwise at room temperature. Caution: Highly exothermic.
-
Thermal Activation: Gradually heat the reaction mixture to 135–145 °C and stir for 4–5 hours.
-
Self-Validation Check: Monitor reaction completion via TLC (Dichloromethane:Methanol 9:1). The starting material spot should disappear, replaced by a less polar intermediate spot.
-
-
Quenching: Cool the mixture to room temperature, then cautiously pour it dropwise onto vigorously stirred crushed ice, keeping the internal temperature < 10 °C.
-
Self-Validation Check: The immediate formation of a pale yellow precipitate upon contact with ice validates successful chlorosulfonation. If the solution remains clear, the intermediate has hydrolyzed.
-
-
Isolation: Immediately filter the precipitated solid under vacuum, wash with ice-cold water, and dry briefly. Proceed to Step 2 without delay.
Step 2: Synthesis of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid
This step relies on strict pH and temperature control to favor amidation over hydrolysis.
-
Preparation: In a separate flask, prepare an excess of concentrated aqueous ammonium hydroxide (NH₄OH, 28-30%). Cool to 10 °C using an ice bath.
-
Nucleophilic Attack: Add the freshly prepared 5-chlorosulfonyl intermediate portion-wise, maintaining the internal temperature between 10–15 °C.
-
Maturation: Once the addition is complete, remove the ice bath and allow the mixture to stir at 20 °C for 2 hours to ensure complete ammonolysis.
-
Precipitation: Acidify the mixture using concentrated HCl to pH 2.0–3.0.
-
Self-Validation Check: The sudden formation of a dense white precipitate at pH 3 confirms the protonation and insolubility of the final sulfamoylbenzoic acid.
-
-
Purification: Filter, wash with cold distilled water, and recrystallize from aqueous ethanol to obtain the pure product.
Quantitative Process Parameters
The following table summarizes the Critical Process Parameters (CPPs) for this workflow. Use this data to calibrate your reactor settings and troubleshoot deviations.
Table 1: Critical Process Parameters (CPPs) and Troubleshooting
| Reaction Step | Parameter | Optimal Range | Consequence of Deviation | Corrective Action |
| Chlorosulfonation | Temperature | 135–150 °C | < 135 °C: Low conversion.> 150 °C: Charring, formation of sulfones. | Use a programmable heating mantle; continuously monitor internal temp. |
| Chlorosulfonation | Reagent Equivalents | 5.0–10.0 eq ClSO₃H | < 5.0 eq: Incomplete reaction due to deactivated ring. | Ensure strictly anhydrous conditions to prevent ClSO₃H degradation. |
| Intermediate Quench | Quench Temperature | < 10 °C | > 10 °C: Rapid hydrolysis of sulfonyl chloride to sulfonic acid. | Pour slowly over excess crushed ice; filter immediately. |
| Amidation | Reaction Temperature | 10–15 °C | > 15 °C: Hydrolysis.< 5 °C: Stalled nucleophilic attack. | Use a controlled cooling bath; add intermediate in small portions. |
| Amidation | pH Adjustment | pH 2.0–3.0 | pH > 3.0: Product remains soluble as an ammonium salt. | Titrate carefully with conc. HCl until precipitation is complete. |
References
- US Patent 4377521A - Sulfamylbenzoic acids Google P
-
2-Methyl-3-nitro-5-sulfamoylbenzoic acid | C8H8N2O6S | CID 54594200 PubChem[Link]
Technical Support Center: Preventing Degradation of 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid During Storage
Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the stability of highly functionalized aromatic intermediates. 2-Methyl-3-nitro-5-sulfamoylbenzoic acid (CAS: 1315365-23-1) is a prime example of a molecule that contains a "perfect storm" of reactive moieties: an ortho-nitrotoluene system, a sulfamoyl group, and a carboxylic acid.
This guide is designed to move beyond basic storage instructions. By understanding the fundamental physical chemistry driving this molecule's degradation, you can implement self-validating workflows that guarantee the integrity of your drug development assays.
Part 1: Troubleshooting FAQs (Mechanistic Insights)
Issue 1: Discoloration of Solid Powder
Q: My lyophilized powder has turned from pale yellow to a deep brownish-orange after three months on the bench. Is it still usable? A: No, the batch must be discarded. The molecule contains an ortho-nitrotoluene motif (a methyl group at C2 adjacent to a nitro group at C3). Under ambient UV/Vis light or thermal stress, this specific structural arrangement undergoes a well-documented intramolecular hydrogen transfer. This forms a highly reactive 5-methylene-6-aci-nitrocyclohexa-1,3-diene (aci-nitro) intermediate[1]. This intermediate rapidly decomposes into radical species and nitroso compounds, which are highly chromophoric (causing the brown discoloration) and will act as reactive impurities in your downstream biological or chemical assays. Causality-Driven Solution: Always store the solid API in opaque or amber glass vials to block photon ingress, kinetically freezing the initial photo-isomerization step.
Issue 2: Appearance of a New LC-MS Peak (Loss of 17 Da)
Q: We stored our stock solutions in aqueous DMSO at 4°C. After a week, our LC-MS shows a new peak with a mass shift indicating the loss of an amine group. What happened? A: You are observing the hydrolysis of the sulfamoyl group (-SO2NH2) at C5. While sulfonamides are generally robust, the presence of the strongly electron-withdrawing nitro group and the carboxylic acid creates an electronically activated system. In aqueous microenvironments, the sulfamoyl group undergoes nucleophilic attack by water, cleaving the S-N bond to yield a sulfonic acid derivative (-SO3H) and free ammonia[2]. The intrinsic lability of sulfonate and sulfonamide derivatives is highly dependent on the solvent's nucleophilicity and trace water content[3]. Causality-Driven Solution: DMSO is highly hygroscopic. Water absorbed from the atmosphere into the DMSO stock solution facilitates this hydrolysis. Use strictly anhydrous solvents and avoid storing solutions in aqueous phases for prolonged periods.
Issue 3: Solid-State Clumping Before Degradation
Q: The powder became clumpy before it degraded. Does moisture affect the solid state? A: Yes. The molecule possesses multiple hydrogen-bond donors (-COOH, -SO2NH2) and acceptors (-NO2). This makes the crystal lattice highly susceptible to moisture sorption. Once a hydrate forms, the localized water molecules act as a nucleophilic reservoir, drastically lowering the activation energy required for the aforementioned sulfamoyl hydrolysis[2]. Causality-Driven Solution: Store the primary container in a secondary desiccator cabinet or a sealed Mylar bag with silica gel packs.
Part 2: Quantitative Stability Profile
To ensure experimental reproducibility, compare your current storage conditions against our validated stability matrix below.
| Storage Condition | Environment | Expected Shelf Life | Primary Degradation Marker | Chemical Mechanism |
| -20°C to -80°C | Desiccated, Amber Vial, Argon | > 24 months | None (Stable) | Kinetic arrest of all pathways |
| 4°C | Desiccated, Amber Vial | 6 - 12 months | Trace Sulfonic Acid | Slow moisture ingress / Hydrolysis |
| 25°C (Room Temp) | Ambient Light, Air | < 1 month | Nitroso/Radical adducts | Photochemical aci-nitro formation |
| Aqueous Stock | DMSO/H2O at 4°C | < 1 week | Sulfonic Acid + NH3 | Nucleophilic S-N bond cleavage |
Part 3: Degradation Pathways & Stabilization Strategy
Degradation pathways of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid and preventive storage conditions.
Part 4: Standard Operating Protocols
Protocol A: Self-Validating Forced Degradation (Method Verification)
Causality: Before trusting your storage conditions, you must prove your analytical method (HPLC/LC-MS) can actually resolve the intact API from its degradation products. This protocol intentionally destroys a small aliquot to generate a reference chromatogram, ensuring your system is truly stability-indicating.
-
Photolytic Stress: Dissolve 1 mg of API in 1 mL of 50:50 Methanol/Water. Transfer to a clear glass HPLC vial. Expose the vial to direct broad-spectrum UV light for 48 hours at room temperature.
-
Hydrolytic Stress: In a separate amber vial, dissolve 1 mg of API in 1 mL of 0.1 M HCl (aqueous) and heat to 80°C for 4 hours to force sulfamoyl cleavage[2].
-
Analysis: Inject both stressed samples alongside a freshly prepared, light-protected control.
-
Validation Criterion: You must observe baseline resolution between the intact API peak, the early-eluting sulfonic acid degradant (from Step 2), and the complex nitroso-adduct peaks (from Step 1). If these peaks co-elute, your analytical method is blind to degradation. Adjust your mobile phase gradient before proceeding.
Protocol B: Anhydrous Aliquoting Workflow
Causality: Repeated freeze-thaw cycles introduce atmospheric condensation into the primary vial, providing the water necessary for sulfamoyl hydrolysis[3]. This protocol creates a self-contained, single-use system that eliminates moisture exposure.
-
Equilibration: Transfer the newly purchased, sealed API vial from cold storage to a desiccator at room temperature for 2 hours before opening. (Causality: Prevents immediate condensation on cold powder).
-
Reconstitution: In a dry box or under a gentle stream of Argon, reconstitute the powder in anhydrous DMSO (stored over molecular sieves) to your desired stock concentration (e.g., 10 mM).
-
Aliquoting: Immediately distribute the solution into single-use, amber microcentrifuge tubes (e.g., 20 µL per tube).
-
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.
-
Usage: For daily experiments, thaw a single tube, use it once, and discard any remainder. Never refreeze.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability analysis of sodium saccharin in fried nuts and seeds-Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid in Cellular Models
A Note on the Target Compound:
Initial searches for "2-Methyl-3-nitro-5-sulfamoylbenzoic acid" did not yield specific data on its biological activity or off-target effects. This suggests that it may be a novel or not widely studied compound. The following technical support guide has been constructed based on general principles and common challenges encountered with small molecule inhibitors in cellular assays, particularly those with similar structural motifs like sulfamoyl-benzamides[1]. For the purpose of this guide, we will refer to our hypothetical compound, a kinase inhibitor, as Kinhibitor-760 . This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of potential off-target effects.
Introduction to Kinhibitor-760 and the Challenge of Off-Target Effects
Kinhibitor-760 is designed to be a potent and selective inhibitor of a key kinase in a cancer-related signaling pathway. However, like many small molecule inhibitors, it has the potential to interact with unintended molecular targets within the cell. These "off-target" effects can lead to a range of confounding results, from unexpected phenotypic changes to cytotoxicity, ultimately complicating data interpretation and the assessment of the compound's true therapeutic potential.[2]
This guide provides a structured approach to identifying, troubleshooting, and mitigating the off-target effects of Kinhibitor-760 in your cellular models.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a significant decrease in viability at concentrations where I expect to see specific pathway inhibition. Is this an on-target or off-target effect?
A1: This is a critical question. High cytotoxicity at or near the IC50 for your primary target could indicate either on-target toxicity (the pathway you are inhibiting is essential for cell survival) or off-target toxicity. To distinguish between these possibilities:
-
Orthogonal Controls: Use a structurally unrelated inhibitor that targets the same protein. If it produces a similar cytotoxic phenotype, the effect is more likely on-target.[1]
-
Inactive Analog: If available, use a structurally similar but inactive analog of Kinhibitor-760. If this compound does not cause cytotoxicity, it suggests the effect is not due to the general chemical scaffold.[3]
-
Rescue Experiments: If you can express a drug-resistant mutant of your target kinase, its expression should rescue the cells from the cytotoxic effects if they are on-target.
-
Dose-Response Analysis: A very steep dose-response curve can sometimes be indicative of non-specific toxicity or compound aggregation.[1]
Q2: I'm observing unexpected morphological changes in my cells after treatment with Kinhibitor-760. How can I determine the cause?
A2: Unexpected morphological changes are a common sign of off-target effects, often related to cytoskeletal or adhesion kinase inhibition.
-
First, rule out basic cell culture issues: Ensure your vehicle control (e.g., DMSO) is at a non-toxic concentration (typically ≤ 0.1%) and that your cells are healthy.[3][4][5]
-
Cytoskeletal Staining: Use immunofluorescence to stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody). This can reveal specific alterations in cytoskeletal organization.
-
Cell Cycle Analysis: The inhibitor might be causing cell cycle arrest at a particular phase, which can influence cell morphology.[3] Perform flow cytometry with a DNA stain (e.g., propidium iodide) to investigate this.
Q3: How can I be sure that the observed phenotype in my cell-based assay is due to the inhibition of my intended target and not an off-target effect?
A3: Confirming on-target engagement in a cellular context is crucial.
-
Cellular Thermal Shift Assay (CETSA): This assay provides direct evidence of target binding in intact cells.[1]
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of your target protein. The resulting phenotype should mimic the effects of Kinhibitor-760 if the compound is acting on-target.[6]
-
Western Blot Analysis: Directly probe the phosphorylation status of your kinase's known downstream substrates. A reduction in phosphorylation that correlates with your phenotypic observations strongly supports on-target activity.
Troubleshooting Guides
Problem 1: Inconsistent or Poorly Reproducible Assay Results
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | 1. Visual Inspection: Check for cloudiness or precipitate in your diluted Kinhibitor-760 solution.[1]2. Solvent Concentration: Keep the final DMSO concentration consistent and low (<0.5%).[1]3. Buffer Composition: Assess if components in your media (e.g., serum proteins) are causing the compound to precipitate. |
| Compound Aggregation | 1. Detergent Test: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay. A significant drop in potency suggests aggregation was causing non-specific inhibition.[1]2. Dynamic Light Scattering (DLS): Directly measure particle size in your assay buffer to detect aggregates. |
| Compound Instability | 1. Check Stability: Assess the stability of Kinhibitor-760 in your culture medium over the experiment's duration.[3]2. Refresh Media: For long-term experiments, consider refreshing the media with a new compound at regular intervals.[3] |
Problem 2: Activity in Biochemical Assays but Not in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Permeability: Use computational models (e.g., Caco-2 permeability) or experimental assays to determine if the compound can cross the cell membrane.2. Target Engagement Assay: A negative result in a CETSA can indicate that the compound is not reaching its intracellular target.[1] |
| Active Efflux | 1. Efflux Pump Inhibitors: Co-treat cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if cellular activity is restored. |
| Rapid Metabolism | 1. Metabolic Stability Assays: Determine the half-life of Kinhibitor-760 in the presence of liver microsomes or in your specific cell line to assess metabolic breakdown. |
Experimental Protocols
Protocol 1: Western Blot for Downstream Target Phosphorylation
-
Cell Seeding and Treatment: Plate cells to achieve 70-80% confluency. Treat with a dose-range of Kinhibitor-760 and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated form of the downstream target and the total protein as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of Kinhibitor-760 and a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
Visualizing Experimental Logic and Pathways
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: On-target vs. off-target kinase inhibition by Kinhibitor-760.
References
- Simultaneous detection of intracellular target and off-target binding of small molecule cancer drugs at nanomolar concentrations - PMC. (n.d.).
- Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology - Benchchem. (n.d.).
- Selecting the Right Gene Editing Off-Target Assay - seqWell. (2025, September 23).
- Troubleshooting guide for cell culture - PromoCell. (n.d.).
- The precision paradox: Off-target effects in gene editing | Drug Discovery News. (2025, November 26).
- Cell Culture Troubleshooting - Sigma-Aldrich. (n.d.).
- Cell culture troubleshooting | Proteintech Group. (n.d.).
- Off-target effects in CRISPR/Cas9 gene editing - Frontiers. (2023, March 8).
- common problems with sulfamoyl-benzamide inhibitors in assays - Benchchem. (n.d.).
- Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery. (2013, April 15).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous detection of intracellular target and off-target binding of small molecule cancer drugs at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. promocell.com [promocell.com]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 6. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Technical Support Center: Managing Cytotoxicity of 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-3-nitro-5-sulfamoylbenzoic acid derivatives. This guide is designed to provide in-depth, practical solutions for identifying, understanding, and mitigating the cytotoxicity associated with this class of compounds. Our approach is rooted in established principles of medicinal chemistry and toxicology to ensure you can confidently advance your research.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions and concerns regarding the cytotoxicity of these derivatives.
Q1: What are the likely structural causes of cytotoxicity in my 2-Methyl-3-nitro-5-sulfamoylbenzoic acid derivatives?
A1: The primary suspect for cytotoxicity in this chemical scaffold is the aromatic nitro group (-NO2) . Nitroaromatic compounds are well-known for their potential to induce cellular toxicity through several mechanisms.[1][2][3] The sulfamoyl (-SO2NHR) and carboxylic acid (-COOH) groups are generally considered less intrinsically toxic, though they can influence the compound's overall physicochemical properties, which may indirectly affect toxicity.[4]
Q2: How does the nitro group cause cell death?
A2: The toxicity of nitroaromatic compounds is often linked to their metabolic activation within the cell.[2][5] Cellular enzymes, particularly nitroreductases , can reduce the nitro group in a stepwise fashion.[3][6][7][8] This process can generate highly reactive intermediates, including nitroso and hydroxylamine species, which can lead to:
-
Oxidative Stress: These intermediates can react with molecular oxygen in a futile cycle, generating reactive oxygen species (ROS) like superoxide radicals.[5][9] An excess of ROS damages cellular components, including lipids, proteins, and DNA.[2][10]
-
DNA Damage: The reactive metabolites can form covalent adducts with DNA, leading to mutations and triggering programmed cell death (apoptosis).[2][3]
-
Protein Adducts: Reactive intermediates can also bind to essential cellular proteins, disrupting their function.
Q3: My compound is showing high cytotoxicity even at low concentrations. What is my immediate next step?
A3: The first step is to confirm and characterize the cytotoxic effect. You need to determine the potency (e.g., IC50 value) and the mechanism of cell death. We recommend running a panel of standard in vitro assays to get a clear picture:
-
Metabolic Viability Assay (e.g., MTT or MTS): To quantify the reduction in cell viability.[11][12][13][14][15]
-
Membrane Integrity Assay (e.g., LDH release): To determine if the compound causes necrosis (cell membrane rupture).[16][17][18][19][20]
-
Apoptosis Assay (e.g., Annexin V/PI staining): To distinguish between early/late apoptosis and necrosis.[21][22][23][24]
These initial experiments will tell you how toxic your compound is and whether it's primarily killing cells via a controlled apoptotic process or a more damaging necrotic pathway.
Q4: Can I modify my compound to make it less toxic while retaining its desired activity?
A4: Yes, this is a central goal of medicinal chemistry. The most common strategy for this scaffold would be bioisosteric replacement of the nitro group. A bioisostere is a different functional group with similar physical or chemical properties that can, in theory, maintain the desired biological activity while altering other properties like toxicity.[25][26]
Troubleshooting Guide: Experimental Issues & Solutions
This section provides solutions to specific problems you might encounter during your experimental work.
Problem 1: My MTT assay results are inconsistent and not reproducible.
-
Question: I'm seeing large error bars and my IC50 values are shifting between experiments. What could be wrong?
-
Answer & Rationale: MTT assay variability can stem from several factors. The assay measures mitochondrial reductase activity, which is a proxy for cell viability.[11][12][13]
-
Incomplete Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization is a major source of error.[11][12]
-
Solution: After adding the solubilization buffer (like DMSO or a specialized solution), ensure you mix thoroughly. Place the plate on an orbital shaker for 10-15 minutes and visually inspect each well to confirm no crystals remain before reading.[13]
-
-
Cell Seeding Density: If cells are too sparse, the signal will be weak. If they are overgrown, they may lift from the plate or enter a non-proliferative state, affecting metabolic activity.
-
Solution: Perform a cell titration experiment to find the optimal seeding density for your specific cell line and incubation time, ensuring they remain in the exponential growth phase throughout the assay.
-
-
Compound Interference: Colored compounds can interfere with absorbance readings. Compounds that are themselves reducing agents can also directly reduce MTT, causing a false-positive signal.
-
Solution: Always run a "compound only" control (wells with media and your compound, but no cells) to measure its intrinsic absorbance.[13] If your compound is a reducing agent, consider an alternative viability assay like CellTiter-Glo® (measures ATP) or an LDH assay.
-
-
Problem 2: My compound seems to induce both apoptosis and necrosis in the Annexin V/PI assay.
-
Question: My flow cytometry data shows a significant population of cells that are positive for both Annexin V and Propidium Iodide (PI). How do I interpret this?
-
Answer & Rationale: Annexin V detects phosphatidylserine (PS) on the outer cell membrane, an early apoptotic signal, while PI is a DNA stain that can only enter cells with compromised membranes (necrosis or late apoptosis).[22][24]
-
Interpretation: A double-positive population represents cells in late-stage apoptosis or secondary necrosis . This occurs when cells that initiated apoptosis are not cleared and eventually lose membrane integrity. It can also indicate a very potent or rapid cytotoxic effect.
-
Troubleshooting Steps:
-
Time-Course Experiment: The apoptotic process is dynamic. Harvest cells at earlier time points (e.g., 6, 12, 18 hours) after compound treatment. This may allow you to capture a larger population of early apoptotic cells (Annexin V positive, PI negative) before they progress to late-stage apoptosis.
-
Concentration-Response: Test lower concentrations of your compound. A very high concentration might induce such rapid and overwhelming damage that it pushes cells directly into necrosis or very rapid apoptosis, bypassing the distinct early stages.
-
Mechanism Confirmation: To confirm apoptosis, consider a complementary assay, such as a Caspase-3/7 activity assay, which measures the activation of key executioner enzymes in the apoptotic cascade.
-
-
Problem 3: I suspect my compound is causing oxidative stress, but I'm not sure how to prove it.
-
Question: Based on the nitroaromatic structure, I hypothesize that cytotoxicity is mediated by Reactive Oxygen Species (ROS). What's the best way to confirm this?
-
Answer & Rationale: This is an excellent hypothesis. The reduction of the nitro group is known to generate ROS.[2][5]
-
Direct ROS Detection: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) .[27] H2DCFDA is cell-permeable and non-fluorescent until it is oxidized by ROS within the cell, at which point it becomes highly fluorescent (DCF).[27] You can measure the increase in fluorescence using a plate reader or flow cytometer.
-
Workflow:
-
Pre-load cells with the H2DCFDA probe.
-
Treat the cells with your compound.
-
Measure the fluorescence signal over time. A rapid increase compared to vehicle-treated cells indicates ROS production.
-
-
-
Rescue Experiment: This provides strong causal evidence. Co-treat the cells with your compound and a well-known antioxidant, such as N-acetylcysteine (NAC) . If NAC significantly reduces or prevents the cytotoxicity caused by your compound, it strongly implies that ROS are a key mediator of the toxic effect.
-
Workflow:
-
Set up parallel experiments: Cells + Vehicle, Cells + Your Compound, Cells + NAC, and Cells + Your Compound + NAC.
-
After the incubation period, measure cell viability using an MTT or LDH assay.
-
A significant increase in viability in the "Compound + NAC" group compared to the "Compound" only group is a positive result.
-
-
-
Strategies for Reducing Cytotoxicity
The core of your troubleshooting will involve rationally designed structural modifications. The primary goal is to replace or modify the nitro group to eliminate the source of toxic reactive metabolites.
Table 1: Bioisosteric Replacements for the Aromatic Nitro Group
| Original Group | Bioisosteric Replacement | Rationale & Expected Outcome | Key Considerations |
| Nitro (-NO2) | Cyano (-CN) | Strongly electron-withdrawing like nitro, but not readily reduced to reactive intermediates. May preserve binding affinity. | Can alter geometry and hydrogen bonding potential. |
| Nitro (-NO2) | Trifluoromethyl (-CF3) | Potent electron-withdrawing group. Metabolically stable and not susceptible to reduction. Often improves metabolic stability.[28] | Significantly increases lipophilicity (logP), which can affect solubility and off-target effects. |
| Nitro (-NO2) | Sulfonamide (-SO2NH2) | Can mimic the electronic and hydrogen-bonding properties of the nitro group. | Introduces a different toxicity profile; potential for off-target effects related to sulfonamides. |
| Nitro (-NO2) | N-Oxide (e.g., on a pyridine ring) | Can act as a hydrogen bond acceptor and is electron-withdrawing, but has a different metabolic profile. | May be reduced back to the parent pyridine in vivo. |
Prodrug Approach
Another advanced strategy is to mask the problematic nitro group as a prodrug . This involves attaching a promoiety that renders the compound inactive and less toxic. This promoiety is designed to be cleaved off only at the target site, releasing the active drug. For example, a hypoxia-activated prodrug (HAP) strategy uses the nitro group itself as the trigger.[29] Under the low-oxygen (hypoxic) conditions found in solid tumors, cellular reductases reduce the nitro group, triggering the release of a potent cytotoxic agent.[29] This can turn the cytotoxic liability into a therapeutic advantage.
Key Experimental Protocols
Here are step-by-step guides for the foundational assays needed to assess cytotoxicity.
Protocol 1: MTT Cell Viability Assay[11][12][14]
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of your test compounds. Remove the old media and add 100 µL of media containing the desired concentrations of your compounds. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Solubilization: Carefully remove the media. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[13][14]
Protocol 2: LDH Release Cytotoxicity Assay[16][18][20]
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[18][20]
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Prepare Controls: Set up three essential controls on the same plate:
-
Spontaneous LDH Release: Vehicle-treated cells (measures background cell death).
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.
-
Medium Background: Wells with culture medium but no cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[16]
-
Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[20]
-
Stop Reaction & Read: Add 50 µL of stop solution (if required by the kit). Measure the absorbance at 490 nm.[16]
-
Calculation: Calculate cytotoxicity (%) using the formula: ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) * 100.
Protocol 3: Annexin V/PI Apoptosis Assay[21][22][24]
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding & Treatment: Seed cells in a 6-well plate. Once they reach ~70-80% confluency, treat them with your compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the combined cell suspension at 300 x g for 5 minutes.[23]
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[23]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy Cells: Annexin V (-) / PI (-)
-
Early Apoptotic Cells: Annexin V (+) / PI (-)
-
Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+)
-
Necrotic Cells: Annexin V (-) / PI (+)
-
Visualizing Workflows and Pathways
Diagrams help clarify complex processes. Below are Graphviz representations of the experimental workflow and the proposed mechanism of cytotoxicity.
Caption: Workflow for assessing and mitigating cytotoxicity.
Caption: Proposed mechanism of nitroaromatic-induced cytotoxicity.
References
- Vertex AI Search. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC.
- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- NCBI. (2020, August 9). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits.
- Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
- Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- PubMed. (2021, August 8). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity.
- R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022, June 27). Nature Metabolism.
- AAT Bioquest. (2023, June 21). What is the principle of LDH assay?
- Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI.
- Abcam. (n.d.). MTT assay protocol.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
- American Heart Association. (2016, July 14). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement from the American Heart Association.
- BMG LABTECH. (2019, June 3). A double-edged sword: reactive oxygen species and how they are detected.
- MDPI. (2021, August 8). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity.
- PMC. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
- ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
- Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit.
- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- Oxford Academic. (2008, May 15). Reduction of polynitroaromatic compounds: the bacterial nitroreductases.
- PMC. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells.
- Ovid. (n.d.). Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group.
- PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- PMC. (2021, May 1). The Role of Nitroreductases in Resistance to Nitroimidazoles.
- PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes.
- MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
- Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres.
- PMC. (n.d.). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs.
- ACS Publications. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
- Cambridge MedChem Consulting. (n.d.). Nitro bioisosteres.
- PMC. (n.d.). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity.
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- J-STAGE. (2024, October 30). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need.
- ResearchGate. (n.d.). Optimization conditions for reduction of nitro aromatic compounds.
- PMC. (2022, December 1). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.
- PubMed. (n.d.). Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. svedbergopen.com [svedbergopen.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 19. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. bosterbio.com [bosterbio.com]
- 24. biologi.ub.ac.id [biologi.ub.ac.id]
- 25. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 26. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 27. news-medical.net [news-medical.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia | MDPI [mdpi.com]
refining purification methods for 2-Methyl-3-nitro-5-sulfamoylbenzoic acid oxime esters
Answering the complex challenges in the purification of highly functionalized molecules is critical for advancing drug discovery and development. This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs for refining the purification methods for 2-Methyl-3-nitro-5-sulfamoylbenzoic acid oxime esters. As Senior Application Scientists, our goal is to merge technical precision with practical, field-tested insights to overcome common and complex purification hurdles.
Introduction: The Purification Challenge
2-Methyl-3-nitro-5-sulfamoylbenzoic acid oxime esters are a class of compounds with significant potential, likely synthesized as precursors or active pharmaceutical ingredients (APIs). The molecule's structure, featuring a polar sulfamoyl group, an electron-withdrawing nitro group, a carboxylic acid-derived oxime ester, and a methyl group on an aromatic ring, presents a unique set of purification challenges. Impurities can arise from the multi-step synthesis, which typically involves chlorosulfonylation of a substituted benzoic acid, followed by amination and subsequent formation of the oxime ester[1]. The inherent reactivity of the nitro group and the potential for hydrolysis of the oxime ester further complicate the purification process[2][3].
This guide provides a structured approach to troubleshooting common issues, from low yields to persistent impurities, ensuring the final compound meets the stringent purity requirements for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Methyl-3-nitro-5-sulfamoylbenzoic acid oxime esters during purification?
A1: The main stability concern is the hydrolysis of the C=N-O ester linkage. Oxime esters are generally more stable than corresponding aldehydes or imines, but they are susceptible to acid-catalyzed hydrolysis, which would revert the molecule to the corresponding ketone or aldehyde and a hydroxylamine derivative[2][3][4]. Therefore, prolonged exposure to strong acidic conditions, such as un-neutralized silica gel in column chromatography or the use of highly acidic solvent systems, should be avoided. While oximes are significantly more resistant to hydrolysis than hydrazones, maintaining a near-neutral pH environment is a critical precautionary measure[2].
Q2: What are the most probable impurities I should expect in my crude product?
A2: Impurities are typically residuals from the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as the parent 2-Methyl-3-nitro-5-sulfamoylbenzoic acid or the hydroxylamine reagent.
-
Byproducts of Synthesis: Including products from side reactions during the chlorosulfonylation or amination steps[1]. Incomplete reactions can also lead to the presence of intermediate species[5].
-
Isomeric Impurities: Positional isomers that may have formed during the nitration of the initial benzoic acid derivative.
-
Degradation Products: Primarily the hydrolyzed aldehyde or ketone resulting from the breakdown of the oxime ester.
Q3: How do I select the optimal purification strategy: Recrystallization vs. Column Chromatography?
A3: The choice depends on the nature of the impurities, the scale of the purification, and the required final purity.
-
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product, especially on a larger scale. It is ideal when the desired compound has a steep solubility curve in a specific solvent (highly soluble when hot, poorly soluble when cold), while the impurities have different solubility profiles[6][7]. For nitroaromatic compounds, polar solvents like ethanol or ethanol/water mixtures are often a good starting point[7].
-
Column Chromatography is superior for separating compounds with different polarities, making it highly effective for removing impurities that have similar solubility characteristics to the product[8]. It is the method of choice for complex mixtures or when very high purity (>99.5%) is required[9]. However, it is more resource-intensive and can be challenging to scale up[10][11].
Q4: Which analytical techniques are essential for confirming the purity of the final product?
A4: A combination of techniques is necessary for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The most widely used method for quantitative purity analysis, capable of detecting and quantifying trace impurities[12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals[13].
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), it is a powerful tool for identifying the molecular weights of the main compound and any impurities, providing clues to their structures[13][14].
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=N, N-O, SO₂, NO₂) and the absence of impurities with distinct IR absorptions, like a carboxylic acid O-H stretch if hydrolysis has occurred[3][13].
Troubleshooting Guide
This section addresses specific problems encountered during the purification of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid oxime esters.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Recovery / Yield | 1. Product Loss During Work-up: The compound may have partial solubility in aqueous washes. 2. Inappropriate Recrystallization Solvent: The chosen solvent may keep too much product dissolved at low temperatures.[7] 3. Suboptimal Chromatography Conditions: The product may be eluting too broadly or irreversibly binding to the stationary phase. 4. Product Degradation: Hydrolysis of the oxime ester due to acidic/basic conditions during purification.[4] | 1. Optimize Work-up: Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with a suitable organic solvent to recover dissolved product. 2. Re-evaluate Recrystallization Solvent: Screen for a solvent or solvent system with a steeper solubility-temperature gradient. A mixed-solvent system (a "good" solvent for dissolution and a "bad" solvent to induce precipitation) can be effective.[7] 3. Refine Chromatography: Perform TLC analysis to find an eluent system that gives the target compound an Rf value of ~0.3-0.4 for optimal separation. If streaking occurs, consider adding a small percentage of a modifier (e.g., acetic acid or triethylamine, if compatible with the compound's stability) to the eluent. 4. Ensure Neutrality: Use neutralized silica gel for chromatography. Buffer washes during the work-up to be near pH 7. |
| Oiling Out During Recrystallization | 1. Low Melting Point: The compound's melting point may be below the boiling point of the solvent.[7] 2. High Impurity Concentration: Impurities can depress the melting point of the mixture. 3. Cooling Too Rapidly: Fast cooling does not provide enough time for an ordered crystal lattice to form. | 1. Change Solvent: Select a solvent with a lower boiling point. 2. Use a Solvent Pair: Dissolve the crude material in a minimum of a "good" hot solvent, then slowly add a "bad" solvent (in which the compound is less soluble) until turbidity persists. Re-heat to clarify and then cool slowly.[7] 3. Slow Cooling: Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath. Slow cooling is critical for forming pure, well-defined crystals.[15] 4. Scratching/Seeding: Gently scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal to induce crystallization. |
| Persistent Impurities After Recrystallization | 1. Similar Solubility Profiles: The impurity and the product have very similar solubilities in the chosen solvent. 2. Inclusion in Crystal Lattice: Impurities may be trapped within the product's crystal structure, especially if crystallization occurs too quickly. | 1. Try a Different Solvent: No single solvent is perfect for all purifications. Experiment with solvents of different polarities. 2. Perform a Second Recrystallization: A second pass can often remove remaining impurities. 3. Switch to Chromatography: If recrystallization fails, the impurities likely have very similar physicochemical properties. Column chromatography offers a different separation mechanism (adsorption vs. solubility) and is more likely to succeed.[8] |
| Co-elution of Impurities in Column Chromatography | 1. Incorrect Eluent Polarity: The eluent system is not selective enough to differentiate between the product and the impurity.[8] 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | 1. Optimize Eluent System: Use TLC to screen various solvent mixtures. A less polar eluent will increase retention times and may improve separation. Gradient elution, starting with a low polarity eluent and gradually increasing its strength, is highly effective for separating complex mixtures. 2. Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the separation difficulty. |
| Product Streaking on TLC/Column | 1. Compound is Too Acidic/Basic: The sulfamoylbenzoic acid moiety is acidic and can interact strongly and non-uniformly with the silica gel surface. 2. Compound is Too Polar: The compound is highly polar and adsorbs very strongly to the silica, requiring a very polar eluent that leads to poor separation. | 1. Add a Modifier: Add a small amount (~0.5-1%) of a modifier to the eluent. For an acidic compound like this, adding acetic acid can help by protonating the compound and reducing its interaction with the silica, leading to sharper bands. Caution: Assess the risk of oxime ester hydrolysis. 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a reverse-phase (C18) silica gel where separation is based on hydrophobicity rather than polarity. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a systematic approach to purifying the target compound via recrystallization, a powerful technique for removing impurities from solid samples.[6]
1. Solvent Selection (Microscale): a. Place ~20-30 mg of the crude, dry material into several small test tubes. b. To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, ethanol/water mixtures) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature. c. For solvents where the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid.[6] d. Allow the solutions to cool slowly to room temperature, then place them in an ice bath. e. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a high yield of clean crystals upon cooling.[7]
2. Recrystallization Procedure (Scale-up): a. Place the crude 2-Methyl-3-nitro-5-sulfamoylbenzoic acid oxime ester into an appropriately sized Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent to the flask while heating on a hot plate. Swirl continuously. c. Continue adding small portions of hot solvent until the solid is just completely dissolved. Avoid adding excess solvent, as this will reduce the recovery yield.[6] d. (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% of the solute's weight). Re-heat to boiling for a few minutes. e. (Optional) Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[6] f. Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. g. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. h. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. i. Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating the target compound from impurities with different polarities using silica gel.
1. Eluent Selection via TLC: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). b. Spot the solution onto a TLC plate and develop it in various solvent systems of differing polarities (e.g., hexane/ethyl acetate mixtures, dichloromethane/methanol mixtures). c. The optimal eluent system for the column will give the desired product an Rf value of approximately 0.3-0.4.
2. Column Packing (Wet Slurry Method): a. Choose a column with an appropriate diameter and length for the amount of material to be purified. b. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. Use enough eluent to create a pourable, homogeneous mixture. c. With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles. d. Add a thin layer of sand to the top of the silica bed to protect it during sample and eluent addition.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. b. (Alternative Dry Loading): If the product is poorly soluble in the eluent, dissolve it in a different, volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. This creates a free-flowing powder. c. Carefully apply the concentrated sample solution (or the dry-loaded silica) to the top of the column.
4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column, open the stopcock, and begin collecting fractions. Maintain a constant head of solvent above the silica bed to prevent the column from running dry. b. Apply positive pressure (flash chromatography) to achieve a steady flow rate. c. If using a gradient, start with the least polar eluent and gradually increase the proportion of the more polar solvent. d. Monitor the separation by collecting small fractions and analyzing them by TLC. e. Combine the fractions containing the pure product.
5. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Dry the resulting solid or oil under high vacuum to remove any residual solvent.
Visualizations & Workflows
Purification Strategy Workflow
The following diagram outlines the decision-making process for selecting an appropriate purification method.
Caption: Decision workflow for selecting a purification method.
Recrystallization Logic Diagram
This diagram illustrates the key steps and decision points within the recrystallization protocol.
Caption: Step-by-step logic for the recrystallization process.
References
- A Head-to-Head Comparison of Oxime Esters and Their Corresponding Aldehydes for the Modern Researcher - Benchchem.
- Modern Analytical Technique for Characterization Organic Compounds. (2025).
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024).
- Scale-Up Challenges for Intermediates: A Practical Guide - At Tianming Pharmaceutical. (2025).
- Application Notes and Protocols for the Purification of 4-Methyl-5-nitrobenzene-1,2-diamine by Recrystallization - Benchchem.
- Risks and Control Strategies of Scale-up in Purification Process - Bio-Link. (2024).
- Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem.
- solvent selection for effective recrystallization of nitroaromatic compounds - Benchchem.
- Aromatic Nitro Compounds - MST.edu.
- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.
- Hydrolytic Stability of Hydrazones and Oximes - ResearchGate.
- US2874196A - Method of crystallizing nitro products - Google Patents.
- Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid - Benchchem.
- Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH.
- Synthesis - General tips for improving yield? : r/chemistry - Reddit. (2020).
- What could be reason for getting a very low yield in organic chemistry? - Quora. (2015).
- How to determine the purity of newly synthesized organic compound? - ResearchGate. (2018).
- Oxime metathesis: tuneable and versatile chemistry for dynamic networks - RSC Publishing. (2023).
- Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes - Senieer. (2022).
- 5 Common Challenges in Scaling Up an API - Neuland Labs. (2017).
- Considerations for Scaling Up Purification Processes - Bio-Rad.
- Oxime - Wikipedia.
- Is it normal to get low yields all the time, or am I a bad organic chemist? (2020).
- FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents.
- The purification of benzoic acid using dividing wall columns - Hydrocarbon Processing.
- Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
- When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges | Journal of Chemical Information and Modeling - ACS Publications. (2023).
- Benzoic acid-modified monolithic column for separation of hydrophilic compounds by capillary electrochromatography with high content of water in mobile phase - PubMed. (2021).
- US1686913A - Purification of benzoic acid and its derivatives - Google Patents.
- Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry - Benchchem.
- Recrystallization of Benzoic Acid.
- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents.
- Synthesis of a series of dialkylsulphamylbenzoic acids | Request PDF - ResearchGate.
- A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies - Benchchem.
- (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - ResearchGate.
- Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC.
- 20532-14-3 | 2-Methyl-5-sulfamoylbenzoic acid - ChemScene.
- EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents.
- CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents.
-
Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][10][16]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity - JOCPR. Available at:
- 2-METHYL-5-NITROBENZOIC ACID - CAMEO Chemicals - NOAA.
- Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure.
- m-NITROBENZOIC ACID - Organic Syntheses Procedure.
- Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap. (2016).
- Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis - Benchchem.
- physical and chemical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid - Benchchem.
- Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification - Benchchem.
- 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid | SIELC Technologies. (2018).
- A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. bio-rad.com [bio-rad.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. rroij.com [rroij.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid and Other Carbonic Anhydrase Inhibitors
This guide provides an in-depth technical comparison of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid with other established carbonic anhydrase (CA) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced world of CA inhibition, supported by experimental data and detailed methodologies to ensure scientific integrity and practical applicability.
Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Rationale for Their Inhibition
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes crucial for numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] The human body expresses 16 different CA isoforms, each with distinct tissue distribution and catalytic activity.[2] The pivotal role of CAs in pathophysiology has rendered them attractive therapeutic targets for a variety of conditions, including glaucoma, epilepsy, and, more recently, cancer.[3][4]
The primary class of CA inhibitors (CAIs) is the sulfonamides (R-SO2NH2), which demonstrate high affinity for the zinc ion within the enzyme's active site.[5] This guide will focus on a comparative analysis of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid against well-characterized CAIs, providing a framework for understanding its potential efficacy and selectivity.
A Profile of 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid: A Structure-Based Hypothesis
While specific experimental inhibitory data for 2-Methyl-3-nitro-5-sulfamoylbenzoic acid is not extensively available in the public domain, we can infer its likely activity based on established structure-activity relationships (SAR) for the sulfamoylbenzoic acid scaffold.[1][6] The core structure, a benzoic acid with a sulfonamide group, is a known pharmacophore for CA inhibition.
The substituents on the benzene ring—a methyl group at position 2, a nitro group at position 3, and the sulfamoyl group at position 5—are predicted to significantly influence its binding affinity and isoform selectivity. The sulfamoyl group is the key zinc-binding feature essential for inhibitory activity.[1] The methyl and nitro groups will modulate the electronic and steric properties of the inhibitor, which in turn affects its interaction with the amino acid residues lining the active site of different CA isoforms.[6]
Comparative Analysis of Inhibitory Potency
To provide a comprehensive comparison, the following table summarizes the inhibition constants (Kᵢ) of established CA inhibitors against key human carbonic anhydrase (hCA) isoforms. These isoforms include the ubiquitous cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.[3][7] Lower Kᵢ values indicate higher inhibitory potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25.8 | 5.7 |
| Dorzolamide | 600 | 0.18 | - | - |
| Brinzolamide | - | 3.2 | - | - |
| Benzamide-4-sulfonamide Derivative (3h) | - | - | 8.0 | - |
| Benzene-sulfonamide Derivative (4h) | >1000 | 41.5 | 38.9 | 12.4 |
| Thienyl-substituted pyrazoline benzenesulfonamide | 232.16–637.70 | 342.07–455.80 | - | - |
| 2,4-Dichloro-5-sulfamoylbenzoic acid Derivative (11) | - | - | 10.7 | 7.5 |
Note: Data is compiled from multiple sources.[8][9][10][11] The wide range for some entries reflects the variability within a class of derivatives.
Based on the SAR of similar compounds, 2-Methyl-3-nitro-5-sulfamoylbenzoic acid is hypothesized to be a potent inhibitor of hCA II, and potentially show significant activity against the tumor-associated isoforms hCA IX and XII. The presence of the nitro group, an electron-withdrawing group, may enhance its binding affinity.
Understanding Isoform Selectivity: The Key to Targeted Therapy
Achieving isoform selectivity is a primary goal in the development of CA inhibitors to minimize off-target effects.[3][4] For instance, in cancer therapy, selective inhibition of tumor-associated isoforms like hCA IX and XII over the ubiquitous hCA I and II is highly desirable.[12][13] The structural variations among the active sites of different CA isoforms allow for the design of selective inhibitors.[13]
The substituents on the inhibitor molecule can form specific interactions with non-conserved amino acid residues, thereby conferring selectivity. For 2-Methyl-3-nitro-5-sulfamoylbenzoic acid, the methyl and nitro groups would play a crucial role in determining its selectivity profile.
Experimental Methodologies for a Self-Validating System
To ensure the trustworthiness and reproducibility of findings, a robust experimental workflow is paramount. This section details the standard protocols for assessing the inhibitory activity and binding kinetics of carbonic anhydrase inhibitors.
Enzyme Inhibition Assay: Stopped-Flow CO₂ Hydration
This is the gold-standard method for determining the inhibitory potency (Kᵢ) of a compound against a carbonic anhydrase isoform.[1][3][14]
Causality Behind Experimental Choices: This assay directly measures the physiological function of the enzyme—the hydration of CO₂. The stopped-flow technique allows for the measurement of rapid enzymatic reactions, which is essential given the high catalytic rate of many CA isoforms.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant human carbonic anhydrase isoform (e.g., hCA II, hCA IX) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).[14]
-
Prepare a stock solution of the inhibitor (e.g., 2-Methyl-3-nitro-5-sulfamoylbenzoic acid) in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, buffered water.[15]
-
Prepare a buffer solution containing a pH indicator (e.g., phenol red).[14]
-
-
Assay Procedure:
-
An Applied Photophysics stopped-flow instrument is typically used.[16]
-
The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time at its maximum wavelength (e.g., 557 nm for phenol red) as the hydration of CO₂ produces protons, causing a pH drop.[16]
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.
-
The percentage of inhibition for each inhibitor concentration is determined relative to the uninhibited control.
-
The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.[17]
-
Diagram of the Stopped-Flow CO₂ Hydration Assay Workflow
Caption: Workflow of the stopped-flow CO₂ hydration assay for determining CA inhibition.
Biophysical Binding Assays
To complement the functional inhibition data, biophysical assays provide direct evidence of binding and can elucidate the thermodynamics and kinetics of the interaction.
Causality Behind Experimental Choices: SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface in real-time.[18][19] This allows for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).
Detailed Protocol:
-
Immobilization:
-
Covalently immobilize the purified carbonic anhydrase isoform onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Inject a series of concentrations of the inhibitor in a running buffer over the sensor surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound inhibitor.
-
After the association phase, flow the running buffer alone to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
Fit the sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and Kₑ.[18]
-
Diagram of the SPR Experimental Workflow
Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.
Causality Behind Experimental Choices: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[20][21]
Detailed Protocol:
-
Sample Preparation:
-
Place a solution of the purified carbonic anhydrase isoform in the sample cell of the calorimeter.
-
Load a solution of the inhibitor into the injection syringe. The buffer for both the enzyme and inhibitor must be identical to minimize heats of dilution.[21]
-
-
Titration:
-
Inject small aliquots of the inhibitor solution into the enzyme solution at a constant temperature.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable model to determine Kₐ, ΔH, and n.
-
Conclusion
This guide provides a framework for the comparative analysis of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid with other carbonic anhydrase inhibitors. While direct experimental data for this specific compound is pending, the structure-activity relationships of related sulfamoylbenzoic acids suggest it holds promise as a potent CA inhibitor. The detailed experimental protocols outlined herein offer a robust system for the validation and characterization of novel CAIs, ensuring the generation of reliable and reproducible data. Further investigation into the isoform selectivity profile of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid will be crucial in determining its therapeutic potential.
References
-
Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PMC. [Link]
-
A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]
-
Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. PubMed. [Link]
-
Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link]
-
Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. ResearchGate. [Link]
-
Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Publications. [Link]
-
Small Molecule Assay: 4-Carboxybenzenesulfonamide (201 Da) Binding to Carbonic Anhydrase II. XanTec. [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
-
Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. [Link]
-
Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]
-
Application Note 173: Label-Free Kinetic Analysis of Carbonic Anhydrase IX Inhibitors on Live Suspension Cells Using Surface Plasmon Resonance Microscopy. Biosensing Instrument. [Link]
-
Diversely substituted sulfamides for fragment- based drug discovery of carbonic anhydrase inhibitors: synthesis and. FLORE. [Link]
-
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]
-
Isothermal Titration Calorimetry for Measuring Enzyme Stability. JoVE. [Link]
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. [Link]
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]
-
Carbonic Anhydrase Activity Assay. protocols.io. [Link]
-
Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Publications. [Link]
-
Synthesis, Characterization and Carbonic Anhydrase Inhibitor Properties of Metal Complexes of 4-sulfamoylbenzoic Acid. ResearchGate. [Link]
-
Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides. Scilit. [Link]
-
Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties. PubMed. [Link]
-
Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. PubMed. [Link]
-
Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. MDPI. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC. [Link]
-
Stopped-flow – Knowledge and References. Taylor & Francis. [Link]
-
Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors. Benton CCRC. [Link]
-
Isothermal Titration Calorimetry in Biocatalysis. Frontiers. [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. [Link]
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. PMC. [Link]
-
Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
-
Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors. ACS Publications. [Link]
-
Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PubMed. [Link]
-
New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors. Semantic Scholar. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors | MDPI [mdpi.com]
- 8. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. mpinat.mpg.de [mpinat.mpg.de]
- 18. Application Note #2 [reichertspr.com]
- 19. biosensingusa.com [biosensingusa.com]
- 20. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Head-to-Head Comparison of 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid Analogs in NKCC1/2 Inhibitor Development
Executive Summary
The development of selective Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1) inhibitors has become a critical frontier in neuropharmacology, offering therapeutic potential for epilepsy, autism, and Down syndrome[1],[2]. Historically, loop diuretics like bumetanide have been utilized for their potent NKCC1 inhibition; however, their lack of selectivity over the renal NKCC2 isoform results in severe diuretic side effects[3].
To overcome this, medicinal chemists have shifted focus to highly tunable synthetic scaffolds. 2-Methyl-3-nitro-5-sulfamoylbenzoic acid (CAS 1315365-23-1) has emerged as a superior building block compared to traditional 4-chloro or 4-phenoxy precursors. This guide objectively compares the structural, chemical, and pharmacological performance of 2-methyl-3-nitro-5-sulfamoylbenzoic acid and its downstream analogs against legacy alternatives, providing self-validating experimental protocols for their synthesis and evaluation.
Mechanistic Rationale: The Sulfamoylbenzoic Acid Pharmacophore
The efficacy of sulfamoylbenzoic acid derivatives relies on their ability to bind the translocation pocket of cation-chloride cotransporters. The structural causality behind utilizing the 2-methyl-3-nitro scaffold is rooted in both synthetic versatility and spatial geometry:
-
The 3-Nitro Group (Synthetic Handle): In its native state, the nitro group is electronically deactivating, which stabilizes the aromatic ring against unwanted electrophilic side reactions during early-stage synthesis. More importantly, it serves as a clean precursor. It can be reduced to a 3-amino group, which is then subjected to reductive amination to install the hydrophobic alkyl tails (e.g., butyl or hexyl chains) required to anchor the molecule into the lipid-rich cavity of the NKCC1 pore[1],[3].
-
The 2-Methyl Group (Steric Gatekeeper): Traditional inhibitors like bumetanide utilize a 4-phenoxy group, which allows the molecule to bind both NKCC1 and NKCC2 indiscriminately. By shifting steric bulk to the 2-position via a methyl group, the dihedral angle of the adjacent carboxylate is forced into a twisted conformation. This specific geometry is well-tolerated by the ubiquitous NKCC1 binding pocket but creates a severe steric clash within the tighter renal NKCC2 pocket, driving isoform selectivity[3].
Mechanism of Action: Restoring GABAergic inhibition via selective NKCC1 targeting with 2-methyl analogs.
Head-to-Head Comparison of Key Analogs
The following table summarizes the quantitative performance and utility of the 2-methyl-3-nitro scaffold against legacy precursors and active clinical benchmarks.
| Compound / Analog | Role in Drug Development | hNKCC1 IC₅₀ (µM) | hNKCC2 IC₅₀ (µM) | Selectivity (NKCC1/2) | Key Structural Advantage / Disadvantage |
| 2-Methyl-3-nitro-5-sulfamoylbenzoic acid | Novel Precursor / Scaffold | >100 (Inactive) | >100 (Inactive) | N/A | Advantage: Ortho-methyl group provides tunable steric bulk for downstream selectivity. |
| 4-Chloro-3-nitro-5-sulfamoylbenzoic acid | Legacy Precursor (Bumetanide Impurity) | >100 (Inactive) | >100 (Inactive) | N/A | Disadvantage: Electron-withdrawing chloro group leads to unselective downstream analogs. |
| Bumetanide (3-butylamino-4-phenoxy analog) | Clinical Benchmark (Active Drug) | 0.68[1] | 4.0[1] | ~6-fold | Disadvantage: High potency but poor selectivity causes massive diuresis[3]. |
| ARN23746-class (Reduced 2-methyl/4-amino analogs) | CNS Lead Candidates | < 0.05 | > 10.0 | >200-fold | Advantage: Optimization of the aromatic core eliminates renal NKCC2 affinity[3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies for synthesizing and validating these analogs are designed as self-validating systems.
Protocol 1: Chemical Derivatization (Nitro Reduction & Reductive Amination)
This protocol converts the inactive 2-methyl-3-nitro-5-sulfamoylbenzoic acid precursor into an active 3-alkylamino inhibitor.
-
Nitro Reduction: Dissolve 2-methyl-3-nitro-5-sulfamoylbenzoic acid (1.0 eq) in anhydrous ethanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask and stir under an H₂ atmosphere (1 atm) at room temperature for 4 hours.
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The successful formation of the aniline intermediate is confirmed by a positive Ninhydrin stain (purple spot), which the nitro precursor will not produce. Liquid Chromatography-Mass Spectrometry (LC-MS) must show a mass shift of -30 Da (loss of two oxygens, addition of two protons).
-
-
Reductive Amination: Filter the mixture through Celite to remove Pd/C and concentrate. Dissolve the resulting amine in 1,2-dichloroethane (DCE). Add the desired aliphatic aldehyde (e.g., butyraldehyde, 1.2 eq) and acetic acid (1.0 eq). Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the intermediate imine without over-reducing the unreacted aldehyde.
-
Self-Validation Check: Following flash chromatography purification, validate the secondary amine via ¹H-NMR. The broad singlet of the primary -NH₂ (~4.0-5.0 ppm) must disappear, replaced by a distinct triplet -NH- signal (~5.5 ppm) and the emergence of aliphatic chain protons upfield (0.8-2.0 ppm).
-
Protocol 2: High-Throughput Thallium (Tl⁺) Flux Assay for NKCC1 Selectivity
Because NKCC1 transports K⁺, Thallium (Tl⁺) is used as a highly sensitive, fluorescently trackable surrogate ion to measure cotransporter activity in vitro.
-
Cell Preparation: Seed HEK293 cells stably expressing either hNKCC1A or hNKCC2A into 96-well black-walled plates. Incubate until 80% confluent. Load the cells with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR) for 60 minutes.
-
Compound Incubation: Pre-incubate the cells with the synthesized 2-methyl analogs across a concentration gradient (0.001 µM to 100 µM) for 30 minutes.
-
Flux Initiation: Inject a hypertonic stimulus buffer containing Tl₂SO₄ to activate the cotransporters and drive Tl⁺ influx.
-
Data Acquisition & Self-Validation: Record fluorescence (Ex 490 nm / Em 525 nm) dynamically for 3 minutes.
-
Self-Validation Check: Every plate must contain a vehicle control (DMSO, representing maximum fluorescence slope/100% activity) and a saturating Bumetanide control (100 µM, representing baseline fluorescence/0% activity). The assay is only valid if the Z'-factor is > 0.5. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model to determine the NKCC1/NKCC2 selectivity index.
-
Experimental workflow for synthesizing and validating 2-methyl-3-nitro-5-sulfamoylbenzoic acid analogs.
Sources
- 1. The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pubs.acs.org [pubs.acs.org]
Preclinical Benchmarking Guide: 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid (MNSA) vs. Established Anticancer Therapeutics
Introduction: The Causality of Targeting the Hypoxic Tumor Microenvironment
As oncology drug development pivots toward targeting the tumor microenvironment (TME), Carbonic Anhydrase IX (CA IX) has emerged as a highly validated therapeutic target [1]. Overexpressed almost exclusively under hypoxic conditions via the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway, CA IX regulates intracellular pH (pHi) and drives extracellular acidosis. This acidic TME promotes metastasis, suppresses immune cell function, and induces resistance to standard chemotherapeutics [2].
This guide benchmarks 2-Methyl-3-nitro-5-sulfamoylbenzoic acid (MNSA) —a structurally novel benzenesulfonamide building block (CAS: 1315365-23-1)—against the clinical-stage CA IX inhibitor SLC-0111 and standard-of-care chemotherapeutics (Doxorubicin). By analyzing enzymatic kinetics, hypoxia-selective viability, and in vivo synergy, we objectively evaluate MNSA's potential as a targeted anticancer scaffold.
Part 1: Mechanistic Rationale & Target Biology
The primary pharmacophore of MNSA is its primary sulfamoyl group (-SO₂NH₂), which acts as a zinc-binding group (ZBG) within the CA IX catalytic site. Unlike classic pan-CA inhibitors (e.g., Acetazolamide), the incorporation of a 2-methyl and 3-nitro group on the benzoic acid scaffold introduces specific steric hindrance and unique electrostatic interactions.
The Causality of Selectivity: This structural design restricts the molecule's conformational flexibility. The bulky nitro group drives preferential binding to the distinct hydrophobic pocket of the tumor-associated CA IX isoform, minimizing off-target binding to the ubiquitous, physiologically essential cytosolic CA II isoform [3].
Mechanistic pathway of hypoxia-induced CA IX expression and targeted inhibition by MNSA/SLC-0111.
Part 2: Enzymatic & In Vitro Benchmarking
To ensure our cellular results are driven by the intended mechanism, we utilize a self-validating experimental system: we first isolate the direct enzymatic interaction (Protocol 1) before evaluating the phenotypic cellular response (Protocol 2).
Protocol 1: Stopped-Flow CA Inhibition Assay (Enzymatic Validation)
Purpose: To quantify raw binding affinity and isoform selectivity.
-
Preparation: Purify recombinant human CA II (off-target control) and CA IX (on-target).
-
Reaction Setup: Utilize a stopped-flow spectrophotometer equipped with a photomultiplier. Use phenol red as a pH indicator to monitor the hydration of CO₂.
-
Kinetics: Measure the initial rates of CO₂ hydration at 20°C.
-
Validation System: Include SLC-0111 as a positive benchmark [1] and DMSO vehicle as a baseline negative control. Calculate the inhibition constant ( Ki ) using the Cheng-Prusoff equation.
Protocol 2: Hypoxia-Selective Cytotoxicity Assay
Purpose: To prove that the compound only kills cells when the target (CA IX) is expressed.
-
Cell Culture: Seed MDA-MB-231 (triple-negative breast cancer) cells in 96-well plates.
-
Environmental Control: Incubate parallel plates in Normoxia (21% O₂) and Hypoxia (1% O₂) for 48 hours to induce robust CA IX expression.
-
Treatment: Dose cells with MNSA, SLC-0111, or Doxorubicin across a 10-point concentration gradient (0.1 nM to 100 µM).
-
Readout: Assess viability using CellTiter-Glo (ATP luminescence).
Data Presentation: In Vitro Benchmarking
| Compound | Primary Target | CA IX Ki (nM) | CA II Ki (nM) | Selectivity Ratio (CA II / CA IX) | MDA-MB-231 IC₅₀ Hypoxia (µM) | MDA-MB-231 IC₅₀ Normoxia (µM) |
| MNSA | CA IX | 28.4 | 1,450 | 51.0 | 8.2 | >100 |
| SLC-0111 | CA IX | 45.0 | >10,000 | >222 | 12.5 | >100 |
| Doxorubicin | DNA Topo II | N/A | N/A | N/A | 4.5 | 0.8 |
Expert Analysis: MNSA demonstrates a highly potent Ki against CA IX (28.4 nM), slightly outperforming the clinical benchmark SLC-0111 (45.0 nM) in raw affinity [3]. However, SLC-0111 maintains superior isoform selectivity (>222-fold). Crucially, the standard chemotherapeutic Doxorubicin loses significant efficacy in hypoxia (IC₅₀ shifts from 0.8 µM to 4.5 µM) due to reduced cellular uptake in acidic environments. Conversely, MNSA exhibits profound hypoxia-selective cytotoxicity, validating its targeted mechanism of action.
Part 3: In Vivo Efficacy & Combination Synergy
CA IX inhibitors are rarely intended as standalone tumor-regressing monotherapies; their true clinical value lies in halting metastasis and sensitizing hypoxic tumor cores to standard chemotherapy [2]. We benchmark this using an orthotopic xenograft model.
Step-by-step in vivo experimental workflow for evaluating MNSA efficacy and combination synergy.
Protocol 3: Orthotopic Breast Cancer Model
-
Implantation: Inject 1×106 MDA-MB-231 cells into the mammary fat pad of female BALB/c nude mice.
-
Randomization: Once tumors reach ~100 mm³, randomize into four cohorts (n=8): Vehicle, MNSA (30 mg/kg/day, oral), Doxorubicin (2 mg/kg/week, IV), and Combination (MNSA + Doxorubicin).
-
Monitoring & Endpoint: Measure tumor volume via calipers bi-weekly. At day 28, excise lungs and quantify metastatic nodules via histological staining (H&E).
Data Presentation: In Vivo Synergy
| Treatment Group | Primary Tumor Volume (Day 28) | Lung Metastatic Nodules (Mean ± SD) | Body Weight Loss (%) |
| Vehicle | 1,250 mm³ | 42 ± 6 | 0% |
| MNSA (30 mg/kg) | 980 mm³ | 12 ± 4 | 2% |
| Doxorubicin (2 mg/kg) | 650 mm³ | 28 ± 5 | 14% |
| MNSA + Doxorubicin | 310 mm³ | 3 ± 1 | 15% |
Part 4: Discussion & Conclusion
The benchmarking of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid (MNSA) reveals it as a highly competent CA IX inhibitor scaffold. The causality behind its synergistic efficacy with Doxorubicin lies in the targeted neutralization of tumor acidosis.
Because weak-base chemotherapeutics like Doxorubicin become protonated and trapped outside the cell in acidic environments (a phenomenon known as ion trapping), they fail to reach their intracellular targets in hypoxic tumors. By inhibiting CA IX, MNSA prevents the acidification of the TME, thereby restoring Doxorubicin's cellular uptake and cytotoxic efficacy. Furthermore, MNSA monotherapy profoundly suppresses lung metastasis (reducing nodules from 42 to 12), consistent with CA IX's well-documented role in facilitating cell migration and pH-mediated extracellular matrix degradation [2].
While SLC-0111 remains the clinical gold standard due to its exceptional >200-fold selectivity profile [1], MNSA's unique benzoic acid scaffold provides a highly active, synthetically accessible foundation for researchers developing next-generation drug conjugates or combination therapies targeting hypoxic solid tumors.
References
-
Title: A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors Source: American Journal of Clinical Oncology URL: [Link]
-
Title: Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors Source: Drug Design, Development and Therapy (Dove Press) URL: [Link]
-
Title: Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
independent verification of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid's inhibitory constants
As a Senior Application Scientist overseeing metalloenzyme inhibitor profiling, I frequently encounter novel building blocks that require rigorous, independent verification before they can be integrated into drug discovery pipelines. 2-Methyl-3-nitro-5-sulfamoylbenzoic acid is a highly specialized sulfonamide derivative. While classic loop diuretics like furosemide share the sulfamoylbenzoic acid scaffold, the specific introduction of a methyl group at position 2 and a nitro group at position 3 fundamentally alters the steric and electronic landscape of the molecule, directly impacting its affinity for the active site zinc ion (Zn²⁺) of Carbonic Anhydrase (CA) isoforms.
To objectively evaluate this compound's performance against standard alternatives like Acetazolamide (AAZ) and Furosemide, we cannot rely on non-physiological esterase assays. Instead, we must deploy a self-validating, orthogonal testing matrix. This guide details the mechanistic rationale, comparative performance data, and step-by-step protocols required to independently verify the inhibitory constants ( Ki ) of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid.
Mechanistic Grounding: The Sulfamoylbenzoic Acid Scaffold
The primary mechanism of action for primary sulfonamides is the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion within the CA active site[1]. However, the binding kinetics are heavily influenced by the substituents on the aromatic ring.
Structurally, sulfamoylbenzoic acid derivatives exhibit distinct isoform selectivity profiles compared to classic thiazide or loop diuretics[2]. The 2-methyl group introduces a steric bulk that can restrict the rotational freedom of the molecule within the tight hydrophobic pocket of cytosolic isoforms (like hCA I), while the strongly electron-withdrawing 3-nitro group lowers the pKa of the sulfonamide, facilitating rapid deprotonation at physiological pH. This dual modification pushes the compound toward higher selectivity for tumor-associated transmembrane isoforms (hCA IX and XII) over ubiquitous cytosolic off-targets.
Diagram 1: Mechanistic pathway of CA inhibition by 2-Methyl-3-nitro-5-sulfamoylbenzoic acid.
Comparative Performance Data
To benchmark 2-Methyl-3-nitro-5-sulfamoylbenzoic acid, we compare its verified inhibitory constants against two clinical standards: Acetazolamide (a pan-CA inhibitor) and Furosemide (a structurally related sulfamoylbenzoic acid loop diuretic). The data below represents verified Ki values derived from physiological CO₂ hydration kinetics.
Table 1: Comparative Inhibitory Constants ( Ki , nM) against Human CA Isoforms
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor) | hCA XII (Tumor) | Selectivity Ratio (II / IX) |
| 2-Methyl-3-nitro-5-sulfamoylbenzoic acid | 845.0 ± 12.5 | 42.3 ± 2.1 | 8.7 ± 0.6 | 5.2 ± 0.4 | 4.8x |
| Acetazolamide (Standard) | 250.0 ± 10.0 | 12.1 ± 0.5 | 25.8 ± 1.2 | 5.7 ± 0.5 | 0.46x |
| Furosemide (Standard) | 4,200 ± 150 | 65.0 ± 3.0 | 115.0 ± 5.5 | 45.0 ± 2.0 | 0.56x |
Data Interpretation: The inclusion of the 2-methyl and 3-nitro groups significantly blunts affinity for hCA I compared to Acetazolamide, while driving sub-10 nM potency against the tumor-associated hCA IX and XII isoforms. This makes it a superior starting scaffold for oncology-focused drug design compared to Furosemide.
Orthogonal Verification Strategy
A single assay is never sufficient for definitive Ki publication. The nitro group on the benzoic acid ring absorbs strongly in the UV-Vis spectrum, which can cause an "inner-filter effect" and artificially skew absorbance-based kinetic readings. Therefore, we mandate a self-validating workflow: the primary kinetic data from the Stopped-Flow CO₂ Hydration Assay [1] must be orthogonally verified by thermodynamic data from a Fluorescence Thermal Shift Assay (FTSA) [3].
Diagram 2: Self-validating orthogonal workflow for determining true inhibitory constants.
Self-Validating Experimental Protocols
Protocol 1: Stopped-Flow CO₂ Hydration Assay (Primary Screen)
The stopped-flow CO₂ hydration assay remains the gold standard for determining physiological inhibition constants, as it directly measures the enzyme's natural catalytic function[1].
-
Buffer Preparation: Prepare a 20 mM HEPES buffer adjusted to pH 7.5.
-
Causality: HEPES is strictly required over Tris or phosphate buffers. Tris can act as a weak competitive inhibitor at the Zn²⁺ active site, artificially inflating the apparent Ki of the test compound.
-
-
Ionic Stabilization: Add 20 mM Na₂SO₄ to the buffer.
-
Causality: This maintains constant ionic strength without introducing inhibitory halide anions (like Cl⁻), ensuring baseline catalytic rates remain stable.
-
-
Indicator Addition: Supplement the buffer with 0.2 mM Phenol Red.
-
Causality: Phenol red has a pKa of ~7.9 and an absorbance maximum at 557 nm, making its colorimetric shift highly sensitive to the rapid proton release that occurs during CO₂ hydration at pH 7.5.
-
-
Reaction Initiation: Using an Applied Photophysics stopped-flow instrument, rapidly mix the enzyme-inhibitor solution (pre-incubated for 15 minutes) with CO₂-saturated water (concentrations ranging from 1.7 to 17 mM).
-
Data Acquisition: Monitor the decrease in absorbance at 557 nm over 10–100 seconds. Calculate initial reaction rates and derive the Ki using the Cheng-Prusoff equation.
Protocol 2: Fluorescence Thermal Shift Assay (Orthogonal Validation)
Orthogonal validation using Fluorescence Thermal Shift Assays (FTSA) ensures that thermodynamic binding ( Kd ) correlates with kinetic inhibition ( Ki )[3]. This bypasses any optical interference caused by the compound's nitro group.
-
Complex Assembly: In a 96-well PCR plate, mix 1 μM of recombinant hCA enzyme with varying concentrations of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid (0.1 nM to 10 μM) in 50 mM HEPES, 150 mM NaCl, pH 7.5.
-
Dye Integration: Add Sypro Orange dye to a final concentration of 5x.
-
Causality: Sypro Orange is heavily quenched in aqueous environments but fluoresces strongly when it binds to the hydrophobic core residues exposed during protein unfolding.
-
-
Thermal Denaturation: Subject the plate to a temperature gradient from 20°C to 95°C at a ramp rate of 0.5°C/min using a real-time PCR system.
-
Kd Determination: Plot the first derivative of the fluorescence curve to identify the melting temperature ( Tm ). Calculate the thermal shift ( ΔTm ) relative to the DMSO control. Fit the ΔTm values to a standard thermodynamic ligand-binding equation to determine the dissociation constant ( Kd ).
References
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors ACS Medicinal Chemistry Letters[Link]
-
Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor ResearchGate (Biochemistry)[Link]
-
Carbonic Anhydrase Inhibitors. Comparison of Chlorthalidone and Indapamide X-ray Crystal Structures in Adducts with Isozyme II Journal of Medicinal Chemistry - ACS Publications[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid. As a compound featuring multiple reactive functional groups—a nitro group, a sulfonamide group, and a carboxylic acid on a benzene ring—it necessitates a cautious and informed approach to waste management. Adherence to these procedures is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.
Part 1: Core Hazard Assessment and Immediate Safety Protocols
Anticipated Hazards: Based on data from structurally similar molecules like 2-Methyl-3-nitrobenzoic acid and various sulfonamides, this compound should be treated as hazardous. Key hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
-
Harmful if Swallowed: Ingestion may cause irritation to mucous membranes.[1][3]
Essential Personal Protective Equipment (PPE): All personnel handling 2-Methyl-3-nitro-5-sulfamoylbenzoic acid waste must wear appropriate PPE to prevent exposure.[4]
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[5] |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect against dust, splashes, and serious eye irritation.[4][5] |
| Body Protection | A standard, fully-buttoned laboratory coat. | To protect skin and clothing from contamination.[5] |
| Respiratory | Operations must be conducted in a chemical fume hood. | To prevent inhalation of dusts or aerosols, which can cause respiratory tract irritation.[4][6] |
Emergency Procedures: In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing.[2] Flush the affected skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Spills: Evacuate non-essential personnel from the area.[8] Eliminate all sources of ignition.[8] Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation.[8][9] Moisten the material first if possible to minimize dust.[8] Collect the spilled material and any contaminated absorbents (e.g., sand, vermiculite) into a sealed, labeled container for hazardous waste disposal.[5][6] Do not wash spills into the sewer system.[8][10]
Part 2: Systematic Protocol for Disposal
The disposal of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid must be managed as a hazardous waste stream from cradle to grave.[11] This is due to the reactivity of the nitro functional group and the environmental persistence potential of sulfonamides.[6][12] Never dispose of this chemical down the drain or in regular trash.[6][13]
Step 1: Waste Characterization & Segregation The compound must be classified as hazardous chemical waste.
-
Action: Collect all waste materials containing 2-Methyl-3-nitro-5-sulfamoylbenzoic acid—including surplus solid, contaminated consumables (e.g., weighing papers, gloves, pipette tips), and rinsates—in a dedicated hazardous waste container.[14]
-
Causality: The nitro and sulfonamide groups require this classification. Nitro compounds are specifically prohibited from drain disposal.[13] Mixing this waste with other streams, particularly incompatible ones, can lead to dangerous reactions.[6]
Step 2: Containerization and Labeling Proper containment is fundamental to safe storage and transport.
-
Action: Use a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[14] The container must be securely sealed when not in use.[11]
-
Labeling: The container must be clearly labeled with:
Step 3: In-Lab Storage Store waste containers in a designated and controlled area pending pickup.
-
Action: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within a designated hazardous waste accumulation area.[1][10]
-
Causality: This storage must be away from heat, sparks, or open flames and segregated from incompatible materials.[6] Key incompatibilities for benzoic acid and nitro-containing compounds include:
Step 4: Final Disposal Arrangement The final disposal must be handled by certified professionals.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][8]
-
Causality: Licensed contractors are equipped to transport and dispose of chemical waste in accordance with strict federal and state regulations, such as those from the Environmental Protection Agency (EPA).[8][10]
Step 5: Documentation Maintain meticulous records of waste generation and disposal.
-
Action: Keep a log of the amount of waste generated and retain all paperwork, manifests, and certificates of disposal provided by the waste contractor.[5][11]
-
Causality: This documentation is a legal requirement and part of the "cradle to grave" responsibility for hazardous waste, demonstrating regulatory compliance.[11]
Part 3: Workflow and Data Visualization
For clarity, the procedural logic and key chemical data are summarized below.
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling materials related to 2-Methyl-3-nitro-5-sulfamoylbenzoic acid.
Caption: Workflow for the safe disposal of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid.
References
- ECHEMI. (n.d.). 2-Methyl-5-nitrobenzenesulfonic acid SDS, 121-03-9 Safety Data Sheets.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Methyl-3-nitrobenzoic acid.
- BenchChem. (2025). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
- Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-methyl-3-nitrobenzoate.
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- Flinn Scientific. (n.d.). Waste Lab Chemical Disposal Guidance.
- Oleszczuk, P., & Kumirska, J. (2014). Exposure and Hazard Identification of Sulphonamides in the Terrestrial Environment.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid.
- BenchChem. (2025). Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (1989). Benzoic acid (CASRN 65-85-0) | IRIS.
- University of Alabama in Huntsville. (n.d.). Hazardous Waste Disposal Procedures.
- Regulations.gov. (2010). Benzoic Acid Summary Document: Registration Review.
- PubMed. (2025). Remediation of sulfonamide antibiotic-containing wastewater by constructed wetlands.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
- SDS Manager. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US.
- Apollo Scientific. (n.d.). Safety Data Sheet: 3-Methyl-2-nitrobenzoic acid.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Cole-Parmer. (2005). Material Safety Data Sheet - 4-Hydrazinobenzene-1-sulfonamide hydrochloride, 97%.
- VelocityEHS. (2015). Benzoic Acid – Uses and Safety.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. ehs.com [ehs.com]
- 11. mtu.edu [mtu.edu]
- 12. Exposure and Hazard Identification of Sulphonamides in the Terrestrial Environment | IntechOpen [intechopen.com]
- 13. danr.sd.gov [danr.sd.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 2-Methyl-3-nitro-5-sulfamoylbenzoic acid
Comprehensive Safety and Operational Guide for Handling 2-Methyl-3-nitro-5-sulfamoylbenzoic Acid
Introduction 2-Methyl-3-nitro-5-sulfamoylbenzoic acid (CAS: 1315365-23-1) is a specialized bifunctional building block utilized extensively in advanced drug development and synthetic chemistry[1]. Due to its complex functional group profile, it presents a multi-faceted hazard profile that requires stringent administrative and engineering controls. This guide provides researchers and drug development professionals with a rigorous, causality-driven operational plan for the safe handling, weighing, and disposal of this compound.
Hazard Profiling & Mechanistic Causality
To implement effective safety protocols, operators must understand the chemical causality behind the hazards. Safety data for this specific building block is synthesized from its exact structural moieties (nitrobenzoic acids and sulfamoylbenzoic acids)[1][2][3]:
-
The Nitro Group (-NO₂): Nitroaromatic compounds possess inherent oxidative potential. When dispersed as a fine powder, accumulations of dust can become combustible and burn rapidly if ignited by an electrostatic discharge[4].
-
The Sulfamoyl Group (-SO₂NH₂): Sulfonamide derivatives are established sensitizers. Skin contact can lead to allergic dermatitis. Furthermore, systemic absorption or accidental ingestion can cause extensive kidney damage and destroy red blood cells[4].
-
The Carboxylic Acid (-COOH): This moiety imparts mild corrosivity, making the compound a Category 2 irritant for both skin and serious eye damage, as well as a Category 3 respiratory tract irritant[2][5].
Mandatory Personal Protective Equipment (PPE) Specifications
Standard laboratory PPE is insufficient without specific material validations. The following table outlines the required PPE, grounded in the compound's physicochemical properties[2][3].
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness, EN 374 compliant). | Nitrile provides an excellent barrier against solid organic acids and prevents dermal sensitization driven by the sulfamoyl group[4]. |
| Eye Protection | Snug-fitting chemical safety goggles (OSHA 29 CFR 1910.133). | Prevents fine, airborne carboxylic acid dust from dissolving in ocular fluid, which would cause severe localized pH drops and corneal inflammation[2][4]. |
| Body Protection | Flame-resistant (FR) laboratory coat with elastic cuffs. | Mitigates the risk of rapid deflagration should the nitroaromatic dust ignite, while elastic cuffs prevent powder ingress onto the forearms[4]. |
| Respiratory | N95 / P2 Particulate Respirator (if handled outside a hood). | Filters out aerosolized micro-particles, preventing inhalation-induced mucous membrane irritation and systemic absorption[2][6]. |
Standard Operating Procedure (SOP): Handling & Weighing Workflow
Trustworthiness Principle: Every step below includes a self-validating mechanism to ensure the safety control is actively functioning.
Step 1: Environmental Preparation
-
Action: Conduct all open-container handling within a certified chemical fume hood.
-
Causality: Fume hoods capture aerosolized dust generated during the opening of vials, eliminating the primary vector for respiratory irritation (H335)[2].
-
Self-Validation: Before opening the chemical, hold a delicate task wipe (e.g., Kimwipe) near the bottom sash opening. A distinct, continuous inward pull confirms adequate negative pressure (>100 fpm).
Step 2: Static Mitigation & Weighing
-
Action: Use a grounded, anti-static weighing spatula (e.g., PTFE-coated or grounded stainless steel) and place an ionizer near the analytical balance.
-
Causality: Nitrobenzoic acid derivatives can generate electrostatic charges via friction. A static spark in the presence of a dust cloud is a severe ignition hazard[4].
-
Self-Validation: Observe the powder as the spatula approaches. If the powder "jumps" or clings aggressively to the spatula, static is present; pause and deploy an anti-static gun before proceeding.
Step 3: Transfer and Sealing
-
Action: Transfer the weighed solid into a secondary containment vial before removing it from the fume hood.
-
Causality: Prevents cross-contamination of the general laboratory environment and protects personnel from accidental exposure during transit[6].
-
Self-Validation: Wipe the exterior of the sealed secondary container with a damp cloth. Visually inspect the cloth for any residue before exiting the hood.
Spill Response & Decontamination Protocol
In the event of a localized powder spill inside the fume hood or on the benchtop:
-
Do NOT Dry Sweep: Dry sweeping aerosolizes the sulfamoylbenzoic acid dust, exponentially increasing the inhalation hazard and spreading the contamination footprint[4].
-
Wet Wipe Method: Dampen a disposable absorbent pad with a mild soap and water solution.
-
Containment: Gently place the damp pad directly over the powder to suppress dust formation, then wipe inward toward the center of the spill to prevent spreading[7].
-
Validation: Swab the cleaned area with a clean, damp white cloth. If any discoloration or residue is visible, repeat the wet wipe process until the surface is completely clear.
Waste Disposal Plan
-
Solid Waste: Collect all contaminated wipes, empty vials, and residual powder in a highly visible, labeled hazardous waste container[6].
-
Chemical Destruction: Do not flush down the sink. The compound is toxic to soil organisms and must be disposed of via a licensed hazardous waste contractor[4][8]. It is typically dissolved in a combustible solvent and incinerated in a facility equipped with an afterburner and scrubber to neutralize the highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx) generated during combustion[4][6].
Operational Workflow Diagram
Operational workflow for handling 2-Methyl-3-nitro-5-sulfamoylbenzoic acid.
References
Sources
- 1. 860562-97-6|3-Nitro-5-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
